A Senior Application Scientist's Guide to Methyl 2-cyano-2-methylpropanoate
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of Methyl 2-cyano-2-methylpropanoate (CAS No: 72291-30-6), a versatile chemical intermediate. We...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Methyl 2-cyano-2-methylpropanoate (CAS No: 72291-30-6), a versatile chemical intermediate. We will move beyond simple data recitation to explore the compound's structural attributes, physicochemical properties, and its strategic role in complex organic synthesis, particularly within pharmaceutical development. The protocols and data presented herein are designed to be self-validating, providing the necessary information to identify, handle, and utilize this compound effectively and safely.
Core Identity and Chemical Structure
Methyl 2-cyano-2-methylpropanoate, also known by synonyms such as 2,2-Dimethyl-2-cyanoacetic acid methyl ester, is a bifunctional molecule featuring both a nitrile and a methyl ester group attached to a quaternary carbon.[1] This unique arrangement makes it a valuable building block in synthetic chemistry.
The molecular formula is C₆H₉NO₂.[2] Its structure is foundational to its reactivity and utility, providing a sterically hindered yet reactive center for constructing complex molecular architectures.
Caption: 2D structure of Methyl 2-cyano-2-methylpropanoate.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The following tables summarize the key physical properties and computational data for this compound.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of Methyl 2-cyano-2-methylpropanoate is most commonly achieved via the alkylation of a cyanoacetate precursor. Understanding the causality behind the chosen reagents and conditions is critical for optimizing yield and purity.
Conceptual Synthesis Workflow
A standard laboratory approach involves the deprotonation of a suitable cyanoacetic ester followed by methylation. The presence of the electron-withdrawing cyano and ester groups makes the α-proton acidic and thus easily removed by a base.
Caption: Generalized workflow for the synthesis of Methyl 2-cyano-2-methylpropanoate.
Exemplary Laboratory Protocol
This protocol is a representative example. The choice of base and solvent is critical; for instance, using sodium hydride in an aprotic solvent like THF ensures an irreversible deprotonation, driving the reaction forward, while a weaker base like sodium methoxide in methanol might be used in other contexts.[3]
Inert Atmosphere: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the chosen solvent (e.g., anhydrous THF).
Base Addition: Add a strong base (e.g., Sodium Hydride, 2.2 equivalents). Cool the suspension to 0°C.
Precursor Addition: Slowly add a solution of methyl cyanoacetate (1 equivalent) dropwise, maintaining the temperature. The acidic proton is abstracted, forming the nucleophilic enolate.
Alkylation: Add the alkylating agent (e.g., methyl iodide, >2.2 equivalents) dropwise at 0°C. The reaction is highly exothermic and must be controlled to prevent side reactions.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0°C.
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Development
The true value of Methyl 2-cyano-2-methylpropanoate lies in its role as a versatile intermediate. Its dual functionality allows for selective manipulation, making it a key precursor in the synthesis of more complex molecules.[5]
Pharmaceutical Precursor: The compound serves as a crucial building block for active pharmaceutical ingredients (APIs).[5] Its structure allows for precise modifications to create novel drug candidates. For example, the related compound, 2-cyano-2-methylpropanamide, has been used as an intermediate in the synthesis of Aliskiren, a renin inhibitor for treating high blood pressure.[6]
Scaffold for Quaternary Centers: The gem-dimethyl group provides a stable quaternary carbon center, a common and desirable motif in medicinal chemistry that can enhance metabolic stability and conformational rigidity of a drug molecule.
Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. The ester group can be hydrolyzed, transesterified, or reduced to an alcohol. This orthogonal reactivity is highly advantageous for building molecular diversity.
Safety and Handling
As with any chemical reagent, a thorough understanding of its hazards is essential for safe handling.
Hazards: This compound is harmful if swallowed, in contact with skin, or inhaled.[3] It can cause skin and serious eye irritation.
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3] Avoid heat, flames, and sparks, and store away from oxidizing agents.[3]
First Aid:
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[3]
Ingestion: Wash out the mouth with water and seek immediate medical attention.[3]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. [Link]
Comprehensive Spectral Reference and Analytical Workflow for Methyl 2-Cyano-2-Methylacetate
Introduction & Chemical Identity Methyl 2-cyano-2-methylacetate, universally recognized by its IUPAC name methyl 2-cyanopropanoate , is a highly versatile bifunctional building block. Featuring both an ester and a nitril...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Identity
Methyl 2-cyano-2-methylacetate, universally recognized by its IUPAC name methyl 2-cyanopropanoate , is a highly versatile bifunctional building block. Featuring both an ester and a nitrile group on the same
α
-carbon, it is extensively utilized in the asymmetric synthesis of complex molecules, including the development of β-amino cyanoesters with contiguous tetrasubstituted carbon stereocenters .
Physicochemical Profile:
Molecular Formula :
C5H7NO2
Molecular Weight : 113.11 g/mol
Structure :
CH3−CH(CN)−COOCH3
SMILES : CC(C#N)C(=O)OC
CAS Registry Number : 14618-77-0
Due to the stereochemical importance of the
α
-proton and the adjacent functional groups, precise structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in drug development and synthetic methodology.
Theoretical Grounding of NMR Behavior
Understanding the causality behind the chemical shifts of methyl 2-cyanopropanoate requires analyzing the electronic environment of the molecule. The
α
-carbon is a highly electron-deficient center due to the combined electron-withdrawing effects (-I and -M) of the adjacent cyano (
−C≡N
) and ester (
−COOCH3
) groups.
1
H NMR Mechanistic Insights
Methoxy Protons (
−OCH3
) : The strong electronegativity of the ester oxygen severely deshields these protons, pushing them downfield to a sharp singlet at 3.84 ppm .
α
-Methine Proton (
−CH−
) : Positioned directly between the carbonyl and the nitrile groups, this proton experiences significant deshielding. It couples with the adjacent methyl group, splitting into a quartet at 3.57 ppm . The coupling constant (
3JHH≈9.0−9.3
Hz) reflects the restricted conformational freedom imposed by the bulky, highly polarized substituents .
α
-Methyl Protons (
−CH3
) : The methyl group attached to the
α
-carbon is deshielded relative to a standard alkane, appearing as a doublet at 1.61 ppm due to vicinal coupling with the methine proton .
13
C NMR Mechanistic Insights
Carbonyl Carbon (
C=O
) : Appears at 166.9 ppm , typical for ester carbonyls, though slightly shielded compared to aliphatic esters due to the adjacent cyano group.
Nitrile Carbon (
−C≡N
) : Resonates at 117.2 ppm , characteristic of the
sp
-hybridized carbon in a cyano group.
Methoxy Carbon (
−OCH3
) : Found at 53.5 ppm , heavily deshielded by the directly attached oxygen.
α
-Methine Carbon (
−CH−
) : Appears at 31.2 ppm . Despite the two electron-withdrawing groups, the
sp3
nature of this carbon keeps it in the aliphatic region, though significantly downfield from a standard alkane.
α
-Methyl Carbon (
−CH3
) : Found at 15.2 ppm , representing the most shielded carbon in the molecule .
Standardized NMR Acquisition Protocol
To ensure high-fidelity, self-validating spectral data, researchers must adhere to a standardized acquisition protocol. The following methodology guarantees reproducible resolution of the
3JHH
couplings and accurate integration.
Step-by-Step Methodology
Sample Preparation : Dissolve 10–15 mg of high-purity methyl 2-cyanopropanoate in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D).
Internal Standardization : Ensure the
CDCl3
contains 0.03% (v/v) Tetramethylsilane (TMS) to serve as the absolute 0.00 ppm reference point.
Instrument Calibration : Tune and match the probe on a 500 MHz NMR spectrometer (for
1
H) and 125 MHz (for
13
C) at exactly 298 K.
Acquisition Parameters (
1
H) :
Spectral Width: 10 ppm
Relaxation Delay (D1): 1.0 s (crucial for accurate integration of the methoxy singlet vs. the methyl doublet).
Number of Scans: 16
Acquisition Parameters (
13
C) :
Spectral Width: 250 ppm
Relaxation Delay (D1): 2.0 s
Number of Scans: 512–1024 (depending on sample concentration to ensure adequate signal-to-noise for the quaternary nitrile and carbonyl carbons).
Processing & Self-Validation : Apply a 0.3 Hz line broadening factor for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation. Phase and baseline correct manually.
Validation Check: The integration ratio of the methoxy singlet to the methyl doublet must be exactly 3:3 (or 1:1). Any deviation >2% indicates incomplete relaxation or co-eluting impurities, invalidating the run and requiring a re-acquisition with an extended D1 delay.
Quantitative Data Presentation
The following tables summarize the validated reference data for methyl 2-cyanopropanoate acquired at 500 MHz (
1
H) and 125 MHz (
13
C) in
CDCl3
.
Table 1:
1
H NMR Spectral Data (500 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment
3.84
Singlet (s)
3H
-
−OCH3
(Methoxy)
3.57
Quartet (q)
1H
9.0 - 9.3
−CH−
(
α
-Methine)
1.61
Doublet (d)
3H
9.0
−CH3
(
α
-Methyl)
Table 2:
13
C NMR Spectral Data (125 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
166.9
Quaternary (
C=O
)
Ester Carbonyl
117.2
Quaternary (
−C≡N
)
Nitrile Carbon
53.5
Primary (
−CH3
)
Methoxy Carbon
31.2
Tertiary (
−CH−
)
α
-Methine Carbon
15.2
Primary (
−CH3
)
α
-Methyl Carbon
Mechanistic Workflow Diagram
The logical relationship between sample preparation, acquisition parameters, and data validation is visualized below. This self-validating loop ensures that any deviation in the
3JHH
coupling constants triggers a re-evaluation of the sample purity or instrument shimming.
Self-validating NMR acquisition workflow for methyl 2-cyanopropanoate.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 247818, Methyl 2-cyano-2-methylacetate". PubChem,[Link].
Yoshida, Y., Aono, M., Mino, T., & Sakamoto, M. (2025). "Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt." Beilstein Journal of Organic Chemistry, 21, 547-555.[Link].
Foundational
Methyl 2-cyano-2-methylacetate MSDS and laboratory safety protocols
An In-depth Technical Guide to Methyl 2-cyano-2-methylpropanoate: Safety Data Sheet Analysis and Laboratory Protocols Introduction: Understanding Methyl 2-cyano-2-methylpropanoate Methyl 2-cyano-2-methylpropanoate (CAS N...
Methyl 2-cyano-2-methylpropanoate (CAS No. 72291-30-6) is a specialized organic compound utilized as a building block in complex organic synthesis.[1][2] Its unique structure, featuring both a nitrile and an ester functional group on a quaternary carbon, makes it a valuable reagent for creating highly substituted molecules in pharmaceutical and agrochemical research. Unlike its more common relative, methyl 2-cyanoacrylate, which is known for its rapid polymerization and use in instant adhesives, methyl 2-cyano-2-methylpropanoate is primarily employed for its reactivity in controlled chemical reactions.
The presence of the cyano and ester groups dictates its reactivity, while the quaternary center provides steric hindrance that influences reaction pathways. This guide provides a comprehensive overview of its material safety profile and establishes robust laboratory protocols to ensure its safe handling, storage, and use by researchers and drug development professionals. The causality behind each protocol is explained to foster a deeper understanding of the required safety measures.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is foundational to its safe handling. These properties influence storage conditions, appropriate fire-fighting measures, and potential environmental fate.
Section 1: Hazard Identification and GHS Classification
Methyl 2-cyano-2-methylpropanoate is classified as a hazardous substance. The primary hazards are associated with its reactivity and potential toxicity.[1] While specific GHS classifications for this exact compound are not universally published, data from structurally similar cyano-compounds allow for a reliable hazard assessment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Summary
Based on data for analogous compounds, the following GHS classifications are anticipated. Users must always refer to the supplier-specific Safety Data Sheet (SDS) for definitive classifications.
Hazard Class
Hazard Statement
Pictogram
Acute Toxicity, Oral
H301: Toxic if swallowed.
☠️
Acute Toxicity, Dermal
H312: Harmful in contact with skin.
❗
Skin Corrosion/Irritation
H315: Causes skin irritation.
❗
Serious Eye Damage/Irritation
H319: Causes serious eye irritation.
❗
Acute Toxicity, Inhalation
H332: Harmful if inhaled.
❗
Note: Table is constructed based on hazard data for similar cyano-compounds like 2-Cyano-2-methylpropanoic acid and Ethyl 2-cyanopropanoate.[3][4]
Expert Analysis of Hazards:
Inhalation : Vapors can irritate the respiratory tract.[5] In a laboratory setting, this is a significant risk, as even low-level, chronic exposure can lead to respiratory sensitization.[6] The causality lies in the reactivity of the cyano group with biological molecules in the respiratory system.
Skin Contact : The compound is harmful and causes irritation upon skin contact.[1][7] Unlike cyanoacrylate adhesives, which rapidly polymerize and bond skin, the primary risk here is chemical irritation and potential systemic absorption. Prolonged contact can defat the skin, leading to dermatitis.
Eye Contact : This represents the most severe contact hazard. The chemical can cause serious eye irritation, and for related compounds, can even bond eyelids together if moisture is present.[5][8] The immediate and potent irritating effect necessitates the mandatory use of eye protection.
Ingestion : The compound is considered harmful or toxic if swallowed.[1][3] Immediate medical attention is critical following ingestion.
Section 2: Laboratory Safety Protocols
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with Methyl 2-cyano-2-methylpropanoate.
Engineering Controls
The primary engineering control is to minimize inhalation exposure.
Chemical Fume Hood : All handling of Methyl 2-cyano-2-methylpropanoate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[1] This is a non-negotiable control to prevent the accumulation of vapors in the laboratory atmosphere.
Ventilation : The laboratory should be well-ventilated to ensure at least 10-12 air changes per hour, further reducing the potential for background vapor levels.[9]
Safety Equipment : An eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area.[6][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][10] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers.
Hand Protection : Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are generally recommended. It is critical to avoid cotton gloves, as cyano-compounds can react exothermically with cotton, causing severe burns.[11] Gloves should be inspected for tears or pinholes before each use and replaced immediately if contaminated.
Skin and Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[1] Do not wear shorts or open-toed shoes in the laboratory. For tasks with a high splash potential, a chemically resistant apron is recommended.
Safe Handling and Storage Procedures
Step-by-Step Handling Protocol:
Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
PPE Donning : Put on all required PPE: lab coat, chemical safety goggles, and appropriate gloves.
Chemical Transfer : Use a syringe, cannula, or pipette for liquid transfers to minimize the risk of spills. Avoid pouring directly from large containers.
Reaction Setup : Conduct all reactions in appropriate glassware within the fume hood. Ensure all joints are properly sealed.
Post-Handling : After use, tightly seal the container.[9]
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
Waste Disposal : Dispose of all contaminated materials (gloves, pipette tips, absorbent paper) in a designated, sealed hazardous waste container.
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][12]
Storage Protocol:
Conditions : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][9] The storage area should be secured and accessible only to authorized personnel.
Moisture Prevention : Moisture can cause degradation or unwanted reactions.[13][14] Store containers tightly sealed. For long-term storage, refrigeration (2-8°C) in an airtight container may extend shelf life, but the container must be brought to room temperature before opening to prevent condensation.[14][15]
Incompatibilities : Store separately from strong oxidizing agents, strong acids, strong bases, and moisture.[1][10]
Section 3: Emergency Procedures
Preparedness is key to managing emergencies effectively. All personnel must be familiar with these procedures.
Spill Response
For any spill, the priority is personal safety. The following workflow outlines the appropriate response.
Caption: Workflow for laboratory spill response.
Step-by-Step Spill Cleanup (Minor Spill):
Alert : Alert personnel in the immediate area.
Contain : Contain the spill with an inert absorbent material like sand or vermiculite.[1][15]
Collect : Once absorbed, carefully sweep the material into a designated hazardous waste container using non-sparking tools.
Clean : Clean the spill area with a solvent-soaked cloth, followed by a thorough wash with soap and water.
Dispose : Seal the waste container and label it appropriately for disposal according to institutional guidelines.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Skin Contact : Remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water.[12] If irritation persists, or if bonding occurs with related compounds, seek medical attention.[7] Do not attempt to forcefully pull bonded skin apart.[5]
Inhalation : Move the affected person to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[12][16] Rinse the mouth with water.[16] Seek immediate medical attention and provide the medical team with the compound's SDS.
Firefighting Measures
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][16] Avoid using a direct water stream, as it may spread the chemical.
Hazards of Combustion : Combustion produces toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[16]
References
Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal. Benchchem.
Cyanoacrylate Shelf Life: How to Store and Extend Your Glue's Lifespan. Gluegun.com.
Storage and Shelf life of Cyanoacryl
CAS 1572-99-2: Ethyl 2-cyanopropano
How to Store Structural Adhesives: Tips for Epoxy, MMAs, Acrylics, & More. Gluegun.com.
Cyanoacryl
Common Name: METHYL 2-CYANOACRYL
Material Safety Data Sheet - Methyl-2-cyanoacryl
Methyl 2-cyano-2-methylpropano
METHYL 2-CYANOACRYL
Safety Data Sheet - METHYL CYANOACRYL
Ethyl 2-cyanopropano
CNA102 Cyanoacrylate Fuming Compound Safety D
Safety Data Sheet: Methyl cyanoacet
Safety Data Sheet - METHYL 2-(5-BROMOPYRIMIDIN-2-YL)
The Mechanistic Role and Synthetic Utility of Methyl 2-Cyanopropanoate in Advanced Organic Synthesis
Abstract Methyl 2-cyanopropanoate is a highly versatile active methine compound that serves as a foundational building block in modern organic synthesis. Driven by the synergistic electron-withdrawing effects of its cyan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Methyl 2-cyanopropanoate is a highly versatile active methine compound that serves as a foundational building block in modern organic synthesis. Driven by the synergistic electron-withdrawing effects of its cyano and ester moieties, this molecule acts as a potent nucleophile upon deprotonation. This whitepaper provides an in-depth technical analysis of its mechanism of action, highlighting its critical role in asymmetric Michael additions and the synthesis of privileged pharmaceutical scaffolds, such as morpholine congeners.
Structural and Electronic Properties
Methyl 2-cyanopropanoate (CAS 14618-77-0) is an organic ester characterized by a propionic acid backbone substituted with a cyano group at the alpha position[1]. The central alpha-carbon is bonded to a methyl group, a cyano group (–C≡N), and a methoxycarbonyl group (–COOCH₃).
From a mechanistic standpoint, the defining feature of this molecule is the extreme acidity of its alpha-proton. The dual electron-withdrawing nature of the adjacent cyano and ester groups effectively stabilizes the conjugate base through inductive effects and extensive resonance delocalization. This moderate polarity and distinct electronic profile make it an ideal carbon-nucleophile precursor for complex drug development pathways[1].
Mechanism of Action: Deprotonation and Nucleophilic Activation
The utility of methyl 2-cyanopropanoate in organic synthesis is entirely dependent on its activation via deprotonation. As an Application Scientist, understanding the causality behind base selection and solvent environments is critical for optimizing reaction yields.
Deprotonation Kinetics : Because the alpha-proton is highly acidic, mild inorganic bases (e.g., K₂CO₃) or specialized bulky bases (e.g., L-selectride) are sufficient to abstract the proton without triggering unwanted side reactions like ester hydrolysis[2],.
Resonance Stabilization : Once deprotonated, the resulting carbanion does not exist as a localized point charge. Instead, the negative charge is delocalized across the carbonyl oxygen (forming an enolate) and the cyano nitrogen (forming a ketenimine). This dual stabilization extends the half-life of the reactive intermediate, allowing it to persist in polar aprotic solvents (like 1,4-dioxane or THF) until an electrophile is introduced.
Nucleophilic Attack : The sterically accessible alpha-carbon acts as a soft nucleophile, readily attacking electrophilic centers such as alkyl halides, epoxides, or the β-carbon of Michael acceptors,[3].
Mechanistic pathway of methyl 2-cyanopropanoate activation and nucleophilic addition.
Key Synthetic Applications in Drug Development
Asymmetric Michael Additions
Methyl 2-cyanopropanoate is frequently deployed as a Michael donor in the synthesis of α-amino acid precursors and complex chiral centers. For example, it undergoes conjugate addition with methyl vinyl ketone when catalyzed by platinum or palladium NCN-pincer complexes[3]. Furthermore, in advanced stereoselective workflows, chiral 2-cyanocinnamates can be treated with L-selectride to form an intermediate titanium or lithium enolate, which is subsequently trapped with alkyl halides (e.g., methyl iodide) to yield α-alkyl-α-amino acid equivalents with high diastereomeric excess.
Synthesis of Morpholine Congeners
In medicinal chemistry, morpholines are considered "privileged structures" because their weak basic nitrogen and opposing oxygen atom provide a unique pKa and flexible conformation. This improves the lipophilic-hydrophilic balance, enhancing blood solubility and brain permeability for CNS-active compounds[2].
Methyl 2-cyanopropanoate acts as a critical nucleophile in the diastereoselective synthesis of these congeners via the base-catalyzed ring opening of 2-tosyl-1,2-oxazetidines. The carbanion attacks the oxazetidine ring, initiating a cascade that resolves into a conformationally rigid morpholine hemiaminal[2].
Step-by-step workflow for the synthesis of morpholine congeners via ring opening.
Quantitative Data: Reaction Efficiency
The following table summarizes the quantitative performance of methyl 2-cyanopropanoate across various electrophilic trapping and ring-opening methodologies.
To ensure reproducibility, the following protocol details the exact stoichiometric and procedural requirements for synthesizing morpholine congeners using methyl 2-cyanopropanoate[2].
Causality & Design:
Potassium carbonate (K₂CO₃) is selected as a heterogeneous mild base. It is strong enough to deprotonate the active methine of methyl 2-cyanopropanoate but mild enough to prevent the degradation of the delicate oxazetidine ring prior to nucleophilic attack. 1,4-dioxane is utilized because it effectively solubilizes the organic reactants while allowing the K₂CO₃ to function at the solid-liquid interface without quenching the generated carbanion.
Step-by-Step Methodology:
Preparation : To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-tosyl-1,2-oxazetidine (53.3 mg, 0.25 mmol, 1.0 equiv).
Reagent Addition : Introduce methyl 2-cyanopropanoate (28.3 mg, 0.25 mmol, 1.0 equiv) directly to the vial.
Base Introduction : Add anhydrous K₂CO₃ (41.5 mg, 0.30 mmol, 1.2 equiv) in one portion.
Solvent Addition : Suspend the solid mixture in 0.7 mL of anhydrous 1,4-dioxane.
Reaction Execution : Seal the vial and stir the heterogeneous mixture vigorously for 48 hours at room temperature (20–25 °C). Validation Check: Reaction progress should be monitored via TLC (Hexane/EtOAc) until the complete disappearance of the oxazetidine starting material.
Quenching & Workup : Dilute the crude reaction mixture with 5 mL of Dichloromethane (DCM). To neutralize the basic environment and protonate the hemiaminal intermediate, extract the organic layer with 1 M HCl (5 mL).
Phase Separation : Separate the organic phase. Extract the remaining aqueous layer twice more with DCM (2 x 5 mL) to ensure complete recovery of the highly polar morpholine product.
Drying & Concentration : Combine all organic phases, dry over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate under reduced pressure using a rotary evaporator.
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to isolate the pure morpholine derivative.
Conclusion
Methyl 2-cyanopropanoate is an indispensable, dual-activated nucleophile in modern organic synthesis. Its predictable deprotonation kinetics and the robust resonance stability of its carbanion allow it to participate in highly stereoselective C-C bond-forming reactions. Whether utilized in asymmetric Michael additions or as a linchpin in the cascade synthesis of privileged morpholine scaffolds, mastering the mechanistic nuances of this compound is essential for researchers pushing the boundaries of drug development.
References
Title : Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title : Chiral 2-Cyanocinnamates in Conjugate Addition
Source : Chemistry Letters (Oxford Academic)
URL :[Link]
Title : Synthesis, Structure and Transmetalation Activity of Various C,Y-Chelated Organogold(I) Compounds
Source : ResearchGate
URL :[Link]
Methyl 2-Cyano-2-Methylpropanoate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-cyano-2-methylpropanoate, a seemingly unassuming α-cyanoester, has emerged as a powerful and versatile bui...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-2-methylpropanoate, a seemingly unassuming α-cyanoester, has emerged as a powerful and versatile building block in the lexicon of organic synthesis. Its unique structural motif, featuring a quaternary carbon center bearing both a nitrile and a methyl ester group, imbues it with a rich and diverse reactivity profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and myriad applications of this valuable chemical entity. We will delve into the fundamental principles governing its reactivity and explore its utility in the construction of complex molecular architectures, from life-saving pharmaceuticals to advanced materials.
Physicochemical Properties
Methyl 2-cyano-2-methylpropanoate (CAS No: 72291-30-6) is a colorless liquid with a molecular formula of C₅H₇NO₂ and a molecular weight of 127.14 g/mol .[1][2] Its structure is characterized by a central quaternary carbon atom, which imparts specific steric and electronic properties to the molecule.
Spectroscopic Data (Predicted and from Analogues):
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl groups (C(CH₃)₂) and a singlet for the methyl ester group (-OCH₃). Based on similar structures like methyl propanoate, the ester methyl group would appear around 3.7 ppm, and the other methyl groups at a more upfield position.[4]
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the nitrile carbon, the carbonyl carbon of the ester, and the two types of methyl carbons. The carbonyl carbon is expected in the 170-175 ppm region, while the nitrile carbon would be found further downfield.[5]
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching vibration (around 2240 cm⁻¹) and the C=O stretching vibration of the ester group (around 1750 cm⁻¹).[5]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.[6]
Synthesis of Methyl 2-Cyano-2-Methylpropanoate
The most common and efficient method for the synthesis of methyl 2-cyano-2-methylpropanoate is the dialkylation of a cyanoacetic ester precursor. This approach leverages the acidity of the α-proton in the starting material, which is activated by the adjacent electron-withdrawing cyano and ester groups.
Reaction Scheme: Alkylation of Methyl Cyanoacetate
The synthesis typically proceeds via the deprotonation of methyl cyanoacetate with a suitable base to form a stabilized carbanion. This nucleophilic carbanion then undergoes a double alkylation reaction with an appropriate methylating agent, such as methyl iodide, to yield the desired product.
Caption: Synthetic pathway for methyl 2-cyano-2-methylpropanoate via dialkylation of methyl cyanoacetate.
Detailed Experimental Protocol: Synthesis via Alkylation
The following protocol is a representative example for the laboratory-scale synthesis of methyl 2-cyano-2-methylpropanoate.[3][7]
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of methyl cyanoacetate (1 equivalent) in anhydrous THF via the dropping funnel.
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation.
Add methyl iodide (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Transfer the mixture to a separatory funnel and add ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient or by vacuum distillation to afford pure methyl 2-cyano-2-methylpropanoate.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as the enolate intermediate is highly reactive towards water.
Strong Base: A strong base like sodium hydride or sodium ethoxide is required to completely deprotonate the weakly acidic α-proton of methyl cyanoacetate.
Controlled Addition: The slow, dropwise addition of reagents, particularly at low temperatures, helps to control the exothermic nature of the reaction and minimize side-product formation.
Work-up Procedure: The aqueous work-up is designed to remove any unreacted base and inorganic salts, while the extraction and drying steps isolate and purify the desired product.
Synthetic Applications
The dual functionality of methyl 2-cyano-2-methylpropanoate makes it a highly valuable synthon for a wide range of chemical transformations. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the ester group can be hydrolyzed, aminated, or reduced.
Precursor to Key Pharmaceutical Intermediates
One of the most significant applications of methyl 2-cyano-2-methylpropanoate is as a key intermediate in the synthesis of complex pharmaceutical agents.
Case Study: Synthesis of a Precursor for Aliskiren
Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[8][9] A key building block in the synthesis of Aliskiren is 2-cyano-2-methylpropanamide. This amide can be readily prepared from methyl 2-cyano-2-methylpropanoate by reaction with ammonia.[10]
Caption: Synthesis of 2-cyano-2-methylpropanamide, a key intermediate for the drug Aliskiren.
Experimental Protocol: Synthesis of 2-Cyano-2-methylpropanamide [10]
Dissolve methyl 2-cyano-2-methylpropanoate (1 equivalent) in methanol.
Slowly bubble ammonia gas through the solution at room temperature or use a solution of ammonia in methanol.
Stir the reaction mixture at room temperature for 18-24 hours.
Monitor the reaction progress by TLC.
Upon completion, remove the solvent under reduced pressure to obtain the crude 2-cyano-2-methylpropanamide, which can be further purified by recrystallization.
Synthesis of Heterocyclic Compounds
The cyano and ester functionalities of methyl 2-cyano-2-methylpropanoate can be strategically employed in cyclization reactions to construct a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules. For instance, it can be used in the synthesis of substituted pyrimidines, which are important pharmacophores.[11][12]
Caption: General scheme for the synthesis of substituted pyrimidines.
Monomer in Polymer Science
The presence of the vinyl-like cyano and ester groups suggests that methyl 2-cyano-2-methylpropanoate and its derivatives can act as monomers in polymerization reactions. Both anionic and radical polymerization pathways can be envisioned, leading to the formation of polymers with unique properties.[13][14] The resulting polymers, possessing polar cyano and ester side chains, could find applications in areas such as specialty adhesives, coatings, and biodegradable materials.[15]
Safety and Handling
Methyl 2-cyano-2-methylpropanoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Methyl 2-cyano-2-methylpropanoate has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the rich chemistry of its dual functional groups have enabled the efficient construction of complex molecules, most notably in the pharmaceutical industry. As the demand for novel and structurally diverse compounds continues to grow, the utility of this and other α-cyanoesters is poised to expand even further, opening new avenues for innovation in drug discovery, materials science, and beyond.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, March 21). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. [Link]
Zhang, Y. M., et al. (2011). 2-Cyano-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. [Link]
Hessler, J. C. (1913). ALKYLATION OF CYANOACETIC ESTER. Journal of the American Chemical Society, 35(7), 990-994. [Link]
Ono, N., & Kaji, A. (1986). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 59(5), 1629-1631.
PubChem. (n.d.). 2-Cyano-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
Abdel-Monem, M. I., et al. (2011). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. Medicinal Chemistry Research, 20(8), 1256-1266. [Link]
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]
Guthrie, J. P., & Wang, X. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
Novartis. (2012). Synthesis of aliskiren. WO2012052829A1.
New Drug Approvals. (2016, January 18). Aliskiren. [Link]
Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819. [Link]
IJCRT. (n.d.). ALISKIREN: ONE NAME MANY ACTION. [Link]
ResearchGate. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. [Link]
Molander, G. A., & Harris, C. R. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-342. [Link]
ResearchGate. (2005). Two Mild Methods for Synthesis of α,β-Unsaturated Cyanoesters. [Link]
Singh, N., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 81(3), 753–781. [Link]
NOHARA, A., UMETANI, T., & SANO, Y. (1973). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. [Link]
ChemRxiv. (n.d.). Radical Homopolymerization of Linear α-Olefins Enabled by Cyano Group Migration. [Link]
NOF CORPORATION. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
Springer. (n.d.). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. [Link]
ResearchGate. (2025, October 17). Radical Polymerization of Alkyl 2-Cyanoacrylates. [Link]
Solvation Dynamics and Miscibility of Methyl 2-Cyano-2-Methylacetate in Polar Organic Solvents
Executive Summary Understanding the solubility and solvation thermodynamics of methyl 2-cyano-2-methylacetate (also known systematically as methyl 2-cyanopropanoate) is critical for its application as a versatile buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the solubility and solvation thermodynamics of methyl 2-cyano-2-methylacetate (also known systematically as methyl 2-cyanopropanoate) is critical for its application as a versatile building block in active pharmaceutical ingredient (API) synthesis and agrochemical development. Because this compound is a liquid at standard room temperature, its "solubility" in polar organic solvents is more accurately described as its liquid-liquid miscibility .
This technical whitepaper provides an in-depth analysis of the thermodynamic drivers that allow this molecule to achieve complete miscibility (infinite solubility) in common polar aprotic and protic solvents. Furthermore, it outlines a self-validating experimental protocol for determining phase boundaries in binary solvent mixtures.
Physicochemical Profiling and Structural Causality
Methyl 2-cyano-2-methylacetate (CAS: 14618-77-0) is characterized by a propanoate backbone substituted with a highly electronegative cyano group (-C≡N) at the alpha position.
To understand its solubility, we must analyze its structural causality. The molecule possesses zero hydrogen bond donors but three hydrogen bond acceptors (the nitrogen lone pair and the two ester oxygens). This makes it a highly polar, aprotic solute. According to, its low molecular weight and topological polar surface area (TPSA) of 50.1 Ų allow it to easily intercalate into the solvent networks of polar organic media.
Furthermore, because it is a liquid at 25 °C, the thermodynamic penalty of disrupting a solid crystal lattice (
ΔHfusion
) is zero. The free energy of mixing (
ΔGmix
) is driven entirely by the enthalpy of cavity formation, solvent-solute interactions, and the inherently positive entropy of mixing.
Table 1: Key Physicochemical Parameters
Parameter
Value
Source / Causality for Solvation
Chemical Name
Methyl 2-cyano-2-methylacetate
Standard IUPAC nomenclature.
CAS Registry Number
14618-77-0
Molecular Weight
113.11 g/mol
Small size minimizes the entropic penalty of solvent cavity formation.
Physical State (25°C)
Colorless liquid
ΔHfusion=0
; facilitates spontaneous mixing.
LogP (Predicted)
~0.6
Indicates amphiphilic character; soluble in both polar and moderately non-polar media.
H-Bond Donors / Acceptors
0 / 3
Acts strictly as an H-bond acceptor in protic solvents.
Thermodynamic Mechanisms of Solvation
In polar organic solvents, the solubility of methyl 2-cyano-2-methylacetate is effectively infinite (completely miscible). The causality behind this lies in the Flory-Huggins solution theory and the alignment of Hansen Solubility Parameters (HSP).
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): The strong permanent dipoles of the solvent molecules align with the cyano and ester dipoles of the solute. Because neither the solvent nor the solute requires the breaking of a self-associated hydrogen-bond network, the enthalpy of mixing (
ΔHmix
) is near zero, and the positive entropy of mixing (
ΔSmix
) drives the Gibbs free energy (
ΔGmix
) below zero.
Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent acts as a hydrogen bond donor to the nitrogen and oxygen lone pairs of the solute. This creates a highly exothermic enthalpy of mixing (
ΔHmix<0
), ensuring complete miscibility.
Caption: Thermodynamic pathways of methyl 2-cyano-2-methylacetate solvation in polar organic solvents.
Table 2: Solvation Matrix in Common Solvents
Solvent Class
Representative Solvents
Interaction Mechanism
Solubility Profile
Polar Aprotic
DMF, DMSO, Acetone
Strong dipole-dipole alignment with -C≡N and -C=O.
Because methyl 2-cyano-2-methylacetate is miscible in polar organic solvents, traditional solid-liquid shake-flask methods are obsolete. Instead, researchers must map the liquid-liquid phase boundary.
To ensure absolute trustworthiness, the following protocol incorporates a Self-Validating Mass Balance System . If volatile losses occur during the experiment, the mass balance equation will fail, automatically invalidating the run and preventing false solubility data.
Step-by-Step Methodology
Gravimetric Preparation: In a series of 10 mL crimp-sealed headspace vials, add methyl 2-cyano-2-methylacetate and the target solvent at varying molar fractions (
χsolute
from 0.1 to 0.9). Use an analytical balance (±0.1 mg) to record the exact initial mass (
minitial
).
Causality: Gravimetric preparation eliminates volumetric errors caused by the non-ideal volume contraction/expansion that occurs when polar liquids mix.
Isothermal Equilibration: Agitate the sealed vials at 25.0 ± 0.1 °C for 24 hours using a thermostatic shaker.
Causality: Ensures thermodynamic equilibrium is reached without localized thermal gradients.
Turbidimetric Phase Inspection: Visually and turbidimetrically inspect the vials. If the mixture remains a single, optically clear phase across all fractions, the solute is confirmed to be completely miscible .
Phase Separation & Quantification (If Biphasic): If a miscibility gap exists (e.g., in aqueous or highly non-polar aliphatic mixtures), centrifuge the vials to sharply separate the phases. Extract aliquots from both the upper and lower phases. Spike each with an internal standard (e.g., dodecane) and quantify the solute concentration via Gas Chromatography-Flame Ionization Detection (GC-FID).
Self-Validation (Mass Balance Check): Calculate the total mass of the solute recovered from both phases:
mrecovered=(Cupper×Vupper)+(Clower×Vlower)
Validation Rule: If
mrecovered
deviates from
minitial
by >2%, the experiment is flagged for evaporative loss or chemical degradation (such as ester hydrolysis) and must be discarded.
Caption: Self-validating experimental workflow for determining liquid-liquid miscibility gaps.
Safety and Handling in Solvent Systems
As noted by major chemical suppliers like , methyl 2-cyano-2-methylacetate carries specific hazard statements (H302, H312, H332) typical of cyanide-containing organic compounds. While highly soluble in polar organic solvents, dissolving this compound in strongly basic aqueous-organic mixtures (e.g., Methanol/NaOH) can trigger unintended ester hydrolysis or base-catalyzed degradation of the cyano group. Always prepare solutions in anhydrous polar organic solvents (like dry DMF or MeCN) when utilizing it as an alkylating agent or Michael donor in API synthesis.
References
Title: Methyl 2-cyano-2-methylacetate | C5H7NO2 | CID 247818
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Foundational
Methyl 2-cyano-2-methylacetate boiling point and melting point data
An in-depth technical analysis of the thermodynamic properties of methyl 2-cyano-2-methylacetate, focusing on its boiling point, melting point, and the empirical methodologies required for accurate phase transition profi...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the thermodynamic properties of methyl 2-cyano-2-methylacetate, focusing on its boiling point, melting point, and the empirical methodologies required for accurate phase transition profiling.
Executive Summary & Chemical Identity
Methyl 2-cyano-2-methylacetate (systematically known as methyl 2-cyanopropanoate, CAS: 14618-77-0) is a bifunctional organic building block widely utilized in pharmaceutical synthesis and agrochemical development. Characterized by a highly polar cyano group and an ester moiety, it presents unique thermodynamic behavior. This whitepaper provides an authoritative analysis of its boiling and melting points, the intermolecular mechanisms dictating these properties, and the rigorous analytical protocols required for their empirical determination.
Quantitative Thermodynamic Data
The thermodynamic profile of methyl 2-cyano-2-methylacetate is defined by its strong dipole-dipole interactions juxtaposed against the steric hindrance of its alpha-methyl group. While comprehensive heat capacity and melting point data for lower homologues (like methyl cyanoacetate) are well-documented[1], experimental thermodynamic information for higher isomers like methyl 2-cyanopropanoate remains scarce in standard literature, necessitating advanced analytical extrapolation[2].
Table 1: Physicochemical and Thermodynamic Properties
Understanding why this compound exhibits its specific phase transition temperatures requires an analysis of its molecular geometry and intermolecular forces.
Boiling Point Elevation via Dipole Interactions : The boiling point of 190.2 °C is unusually high for a molecule with a molecular weight of only 113.11 g/mol [4]. This is caused by the strong permanent dipoles of the nitrile (-C≡N) and ester (-COOCH₃) groups, which form robust intermolecular networks that require significant thermal energy to vaporize.
Melting Point Depression via Steric Hindrance : While its linear analog, methyl cyanoacetate, has a melting point of -13 °C, the introduction of the alpha-methyl group in methyl 2-cyano-2-methylacetate creates structural asymmetry. This steric bulk disrupts the highly ordered crystal lattice packing, severely depressing the lattice energy and ensuring the compound remains a free-flowing liquid at standard temperature and pressure (STP).
Logical relationship between molecular structure and phase transition temperatures.
Validated Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following methodologies represent the gold standard for thermodynamic data acquisition for cyanoalkanoates[2].
Protocol A: Dynamic Ebulliometry for Boiling Point Determination
Rationale : Direct atmospheric boiling of cyanoesters can induce thermal degradation, polymerization, or decarboxylation. Ebulliometry at reduced pressures allows for safe mathematical extrapolation.
Step-by-Step Methodology :
System Validation : Calibrate the ebulliometer using anhydrous toluene to confirm the accuracy of the pressure-temperature correlation matrix. This creates a self-validating baseline.
Sample Loading : Introduce 50 mL of methyl 2-cyano-2-methylacetate (purity >99%) into the ebulliometer flask. Add inert anti-bumping granules to prevent superheating and ensure smooth nucleation.
Reduced-Pressure Cycling : Apply a controlled vacuum to measure equilibrium temperatures at discrete pressure points (e.g., 100, 200, 400, and 600 mmHg).
Thermal Equilibration : At each pressure step, apply heat until a steady liquid-vapor reflux is established. Record the equilibrium temperature only when the variance is <0.1 °C over a 5-minute window.
Antoine Extrapolation : Fit the empirical P-T data to the Antoine equation (
log10P=A−T+CB
) to mathematically derive the precise boiling point at 760 mmHg (190.2 °C).
Protocol B: Sub-Ambient Differential Scanning Calorimetry (DSC) for Melting Point
Rationale : Because the compound is a liquid at room temperature, traditional visual capillary methods are ineffective. DSC provides precise detection of sub-ambient endothermic phase transitions.
Step-by-Step Methodology :
Self-Validating Calibration : Calibrate the DSC instrument using high-purity cyclohexane (MP = 6.5 °C) and indium (MP = 156.6 °C) to ensure accuracy across both sub-ambient and elevated thermal ranges.
Hermetic Encapsulation : Seal 5–10 mg of the sample in a hermetic aluminum pan. This prevents volatilization and protects the sensor from corrosive cyano-vapors.
Cryogenic Quenching : Cool the sample at a rate of 10 °C/min to -80 °C using a Liquid Nitrogen Cooling Accessory (LNCA) to force complete crystallization.
Isothermal Equilibration : Hold the sample isothermally at -80 °C for 5 minutes to erase prior thermal history.
Data Acquisition : Heat the sample at a controlled rate of 5 °C/min up to 25 °C.
Thermogram Analysis : Identify the melting point (
Tm
) as the extrapolated onset temperature of the primary endothermic peak.
Experimental workflow for the thermodynamic profiling of methyl 2-cyano-2-methylacetate.
Application Note: Protocol for Knoevenagel-Type Addition Using Methyl 2-Cyano-2-Methylacetate
Executive Summary The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in drug development and materials science. However, the structural nuances of the nucleophile dictate the reaction's termina...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in drug development and materials science. However, the structural nuances of the nucleophile dictate the reaction's terminal stage. This application note provides a highly detailed, self-validating protocol for the Knoevenagel-type reaction of methyl 2-cyano-2-methylacetate (an active methine) with aldehydes. By contrasting this with the classic Knoevenagel condensation of methyl cyanoacetate (an active methylene), this guide elucidates the mechanistic causality behind the reaction pathways and provides researchers with a robust framework for synthesizing complex β-hydroxy esters.
Mechanistic Rationale: Active Methine vs. Active Methylene
To master this protocol, one must understand the causality of the elimination step in aldol-type condensations.
The standard Knoevenagel condensation relies on an active methylene compound (e.g., methyl cyanoacetate). The reaction proceeds via a two-step addition-elimination sequence:
Addition: A weak base (typically piperidine) abstracts the first α-proton, generating an enolate that attacks the aldehyde to form a β-hydroxy intermediate.
Elimination: The base abstracts the second α-proton, triggering an E1cB dehydration that expels water and yields a thermodynamically stable α,β-unsaturated alkene[1].
Conversely, methyl 2-cyano-2-methylacetate (IUPAC: methyl 2-cyanopropanoate) is an active methine [2]. Because the α-carbon is substituted with a methyl group, it possesses only a single α-proton. While the initial base-catalyzed enolization and nucleophilic attack proceed smoothly, the reaction permanently arrests at the β-hydroxy ester stage. The absence of a second α-proton makes the subsequent E1cB dehydration chemically impossible under standard conditions[3].
Understanding this divergence is critical for drug development professionals aiming to synthesize sterically hindered, functionalized tertiary alcohols rather than planar alkenes.
Mechanistic divergence of Knoevenagel reactions based on α-proton availability.
Experimental Protocols
To ensure scientific integrity, this guide utilizes a self-validating system . By running Protocol A (the target methine reaction) alongside Protocol B (the classic methylene control), researchers can instantly verify reagent purity and catalytic efficacy.
Protocol A: Knoevenagel-Type Addition of Methyl 2-Cyano-2-Methylacetate
Objective: Synthesis of a β-hydroxy-α-cyano-α-methyl ester.
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH): 5.0 mL
Step-by-Step Workflow:
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
Dissolution: Add 1.0 mmol of benzaldehyde and 5.0 mL of anhydrous THF to the flask. Stir until completely dissolved.
Nucleophile Addition: Inject 1.1 mmol of methyl 2-cyano-2-methylacetate into the solution.
Catalysis Initiation: Add 0.1 mmol of piperidine dropwise. Mechanistic Note: Piperidine acts as both a general base to form the enolate and potentially as a nucleophilic catalyst by forming a transient iminium ion with the aldehyde.
Reaction Maturation: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Because dehydration cannot occur, elevated temperatures (reflux) are generally unnecessary and may only promote retro-aldol reversion.
Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous
NH4Cl
to neutralize the piperidine. Extract the aqueous layer with Ethyl Acetate (
3×10
mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the β-hydroxy ester[3].
Objective: Synthesis of an α,β-unsaturated ester (Methyl 2-cyanocinnamate) to validate base efficacy.
Step-by-Step Workflow:
In a parallel flask, dissolve 1.0 mmol of benzaldehyde and 1.0 mmol of methyl cyanoacetate (Active Methylene) in 5.0 mL of MeOH.
Add 5 drops (approx. 0.1 mmol) of piperidine.
Stir at room temperature. Unlike Protocol A, the dehydration step heavily drives the equilibrium forward, often resulting in the spontaneous precipitation of the highly conjugated (E)-alkene product within 2–4 hours[1].
Filter the precipitate and recrystallize from cold MeOH to obtain the pure α,β-unsaturated ester.
Quantitative Data & Self-Validation Matrices
Summarizing the expected quantitative and qualitative data allows for rapid experimental troubleshooting.
Table 1: Reagent Comparison and Expected Outcomes
Parameter
Methyl 2-Cyano-2-Methylacetate
Methyl Cyanoacetate (Control)
Nucleophile Type
Active Methine (1 α-proton)
Active Methylene (2 α-protons)
Reaction Phase
Arrests at Addition (Aldol-type)
Proceeds to Condensation (Elimination)
Expected Product
β-Hydroxy-α-cyano-α-methyl ester
α,β-Unsaturated cyano ester
Product State
Typically a viscous oil
Typically a crystalline solid
Reaction Time
12 – 16 hours
2 – 4 hours
Key NMR Marker
Presence of -OH peak, distinct α-CH3
Olefinic proton (
3J
= 13.6–13.9 Hz for CN)
Table 2: Self-Validating Troubleshooting Matrix
Observation
Mechanistic Diagnosis
Corrective Action
Protocol A yields an alkene
Starting material is contaminated with methyl cyanoacetate (missing the α-methyl group).
Verify reagent via
1H
-NMR; source high-purity methyl 2-cyano-2-methylacetate.
Protocol B stops at alcohol
Base is too weak or temperature is too low to drive E1cB dehydration.
Increase piperidine loading or elevate temperature to 50 °C.
Protocol A yields no product
Steric hindrance of the α-methyl group is preventing nucleophilic attack.
Switch to a less sterically demanding solvent (MeOH) or increase base strength (e.g., DBU).
References
Methyl 2-cyano-2-methylacetate | CID 247818
Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine.
URL:[Link]
Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold
Source: Molecules (MDPI), 2010, 15(4), 2453-2472.
URL:[Link]
The Knoevenagel Reactions of Aldehydes with Carboxy Compounds. I. Reactions of p-Nitrobenzaldehyde with Active Methine Compounds
Source: Bulletin of the Chemical Society of Japan (Oxford Academic), 1988, 61(7), 2473–2479.
URL:[Link]
Application Note: Methyl 2-Cyanopropanoate as a Versatile Synthon in Pharmaceutical Intermediate Synthesis
Executive Summary Methyl 2-cyanopropanoate (CAS: 14618-77-0) is a highly reactive, bifunctional building block that has become indispensable in modern drug development and medicinal chemistry. Characterized by a cyano gr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-cyanopropanoate (CAS: 14618-77-0) is a highly reactive, bifunctional building block that has become indispensable in modern drug development and medicinal chemistry. Characterized by a cyano group, an ester group, and a highly acidic alpha-proton, it serves as an exceptional carbon nucleophile. This application note provides a detailed, mechanistically grounded guide on utilizing methyl 2-cyanopropanoate for the synthesis of two critical pharmaceutical classes: Flurbiprofen intermediates (NSAIDs) and substituted morpholine congeners (privileged medicinal chemistry scaffolds).
Mechanistic Rationale: The Chemistry of Methyl 2-Cyanopropanoate
The synthetic utility of methyl 2-cyanopropanoate stems from the synergistic electron-withdrawing effects of its cyano (-C≡N) and methoxycarbonyl (-COOMe) groups. These groups flank the alpha-carbon, significantly lowering the pKa of the alpha-proton.
Facile Enolate Generation: Deprotonation can be achieved using mild to moderate bases (e.g., NaOH, K₂CO₃), generating a stable, resonance-stabilized carbanion.
Dual Reactivity: The resulting nucleophile is sterically unhindered, allowing it to participate in Nucleophilic Aromatic Substitution (SNAr), conjugate Michael additions[1], and complex ring-opening cascades.
Structural Transfer: The pre-installed alpha-methyl group is transferred directly to the target molecule, providing a critical branching point required for many Active Pharmaceutical Ingredients (APIs)[2].
Application 1: Synthesis of Flurbiprofen Intermediates
Mechanistic Causality
Flurbiprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID). Traditional syntheses require multi-step sequences to build the alpha-methylacetic acid moiety on the biphenyl core. By utilizing methyl 2-cyanopropanoate, chemists can directly install a masked propionic acid backbone onto an activated aryl ring via SNAr.
The enolate attacks the electron-deficient 2,4-difluoronitrobenzene at the para-position relative to the nitro group, displacing the fluoride ion. The transition state is stabilized as a Meisenheimer complex, driven forward by the strong nucleophilicity of the cyano-ester enolate and the excellent leaving group ability of fluorine in SNAr reactions[2].
Experimental Protocol: SNAr with 2,4-Difluoronitrobenzene
Based on validated patent methodologies for Flurbiprofen synthesis[2].
Reagents:
2,4-Difluoronitrobenzene: 2.8 g (17.6 mmol)
Methyl 2-cyanopropanoate: 2.0 g (17.7 mmol)
Sodium Hydroxide (NaOH): 0.85 g (21.3 mmol)
Dimethylformamide (DMF): 25 mL
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2,4-difluoronitrobenzene and methyl 2-cyanopropanoate.
Solvent Addition: Add 25 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation, leaving the cyano-ester enolate "naked" and maximizing its nucleophilicity for the SNAr attack.
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
Base Addition: With vigorous stirring, add solid NaOH in portions. Causality: The initial deprotonation is exothermic. Cooling prevents unwanted side reactions, such as bis-substitution or polymerization of the starting materials.
Reaction Maturation: Stir for 30 minutes at 0 °C, then remove the ice bath and allow the reaction to stir overnight at room temperature to ensure complete conversion of the sterically hindered substitution.
Self-Validation Check (IPC): Monitor the reaction via HPLC or TLC (UV active). The displacement of the fluoride atom alters the chromophore, resulting in a distinct color shift (yellow to deep orange). The reaction is complete when the 2,4-difluoronitrobenzene peak is <1%.
Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the intermediate as an oil.
Workflow for the SNAr synthesis of Flurbiprofen intermediates using methyl 2-cyanopropanoate.
Application 2: Construction of Morpholine Scaffolds
Mechanistic Causality
Morpholines are privileged scaffolds in medicinal chemistry, known for improving the pharmacokinetic profiles (e.g., aqueous solubility, metabolic stability) of drug candidates. The synthesis of highly substituted, conformationally rigid morpholines can be achieved via the ring opening of 2-tosyl-1,2-oxazetidines using the enolate of methyl 2-cyanopropanoate[3].
The mild base (K₂CO₃) deprotonates the active methylene. The resulting nucleophile attacks the electrophilic carbon of the oxazetidine, cleaving the strained C-O bond. The intermediate alkoxide/sulfonamide then undergoes a spontaneous intramolecular cyclization onto the ester group, yielding a morpholine hemiaminal. The avoidance of pseudo-A1,3 strain between the C-3 substituent and the N-tosyl group drives the exceptional diastereoselectivity of this cascade[4].
Experimental Protocol: Ring Opening and Cyclization
Based on the diastereoselective synthesis of morpholine congeners[3].
Reaction Assembly: In a dry reaction vial, combine 2-tosyl-1,2-oxazetidine and methyl 2-cyanopropanoate.
Solvent Addition: Suspend the reagents in 0.7 mL of 1,4-dioxane. Causality: Dioxane provides a moderately polar, non-nucleophilic environment that slowly dissolves enough K₂CO₃ to drive the enolate formation while maintaining the stability of the sensitive oxazetidine intermediate over the extended reaction time.
Base Addition: Add K₂CO₃ in one portion. Causality: A mild, heterogeneous base is preferred over strong bases (like NaH) to prevent premature degradation or elimination of the oxazetidine ring before the enolate can attack.
Stirring: Seal the vial and stir at room temperature for 48 hours.
Self-Validation Check (IPC): Analyze a crude aliquot via ¹H NMR or LC-MS. The disappearance of the highly shielded oxazetidine ring protons and the emergence of the hemiaminal proton signals confirm the successful cascade cyclization.
Workup: Dilute the reaction mixture with Dichloromethane (DCM) and extract with 1 M HCl to neutralize the base and protonate the hemiaminal. Separate the organic phase, dry over Na₂SO₄, filter, and evaporate under reduced pressure to isolate the morpholine congener.
Mechanistic pathway for the synthesis of morpholine scaffolds via oxazetidine ring opening.
Quantitative Data Summary
The following table summarizes the key experimental parameters for the two distinct synthetic workflows utilizing methyl 2-cyanopropanoate:
Parameter
Flurbiprofen Intermediate Synthesis
Morpholine Congener Synthesis
Reaction Type
Nucleophilic Aromatic Substitution (SNAr)
Ring-Opening / Cyclization Cascade
Electrophile
2,4-Difluoronitrobenzene
2-Tosyl-1,2-oxazetidine
Base / Catalyst
Sodium Hydroxide (NaOH)
Potassium Carbonate (K₂CO₃)
Solvent
Dimethylformamide (DMF)
1,4-Dioxane
Temperature
0 °C to Room Temperature
Room Temperature
Reaction Time
30 min (0 °C) + Overnight (RT)
48 hours
Reported Yield
High (Quantitative conversion noted)
72% - 86%
Key Intermediate
Meisenheimer Complex
Alkoxide/Sulfonamide Intermediate
Conclusion
Methyl 2-cyanopropanoate is a highly effective synthon that bridges the gap between simple starting materials and complex pharmaceutical architectures. Whether acting as a robust nucleophile in SNAr reactions to build NSAID cores or participating in delicate ring-opening cascades to construct 3D medicinal chemistry scaffolds, its predictable reactivity and dual-EWG activation make it a cornerstone reagent in modern synthetic workflows.
References
Walker, J. A. (1991). Flurbiprofen intermediates & processes. Canadian Patent CA2049274A1.
Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 6182-6191.
Fossey, J. S., Russell, M. L., Malik, A. K., & Richards, C. J. (2007). Synthesis and crystal structures of the first C2-symmetric bis-aldimine NCN-pincer complexes of platinum and palladium. Journal of Organometallic Chemistry, 692(21), 4843-4848.
Alkylation reaction conditions and steps for methyl 2-cyano-2-methylacetate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Chemical Profiling & Mechanistic Rationale Methyl 2-cyano-2-methylacetate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Advanced Technical Guide & Experimental Protocols
Chemical Profiling & Mechanistic Rationale
Methyl 2-cyano-2-methylacetate (IUPAC: methyl 2-cyanopropanoate, CAS: 14618-77-0) is a highly versatile active methine building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and
β
-amino acid precursors[1]. Structurally, the
α
-carbon is flanked by an electron-withdrawing cyano (-CN) group and a methyl ester (-COOCH₃) group. This dual-activation significantly lowers the pKₐ of the remaining
α
-proton (pKₐ ~11–12 in polar aprotic solvents), enabling facile deprotonation.
The Causality of Experimental Choices
The primary objective of alkylating this substrate is the construction of a sterically hindered quaternary stereocenter . Because the substrate is already mono-alkylated (bearing a methyl group), the subsequent alkylation must overcome increased steric hindrance. The success of this reaction relies heavily on the interplay between the base and the solvent:
Solvent Solvation Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are mandatory. DMF strongly solvates the counter-cation (e.g., K⁺ or Na⁺), leaving the enolate/ketenimine anion "naked" and highly nucleophilic, which is critical for overcoming the steric penalty of generating a quaternary center.
Base Selection:
Heterogeneous Mild Bases (K₂CO₃): As demonstrated by White (1977), heterogeneous K₂CO₃ in DMF is surprisingly basic and highly effective for the alkylation of methyl 2-cyanopropionate with reactive electrophiles[2]. The insolubility of the base prevents unwanted hydrolysis of the methyl ester.
Homogeneous Strong Bases (NaH): For less reactive, unactivated primary alkyl halides, irreversible deprotonation using Sodium Hydride (NaH) ensures quantitative conversion to the enolate, preventing equilibrium-driven side reactions.
Reaction Conditions & Data Presentation
The table below summarizes the optimized parameters for the alkylation of methyl 2-cyano-2-methylacetate based on the electrophile's reactivity profile.
Reaction Condition
Base
Solvent
Temperature
Electrophile Scope
Typical Yield
Causality / Rationale
Mild / Heterogeneous
K₂CO₃
DMF
RT to 60 °C
Activated (e.g., Benzyl halides,
α
-halo esters)
75–90%
Insoluble base prevents ester hydrolysis; DMF accelerates SN₂ by cation solvation[2].
Irreversible deprotonation ensures complete enolate formation for sterically demanding electrophiles.
Phase-Transfer (PTC)
K₂CO₃ + TBAB
Toluene / H₂O
80 °C
Alkyl bromides
70–80%
Biphasic system minimizes side reactions; PTC transports the enolate into the organic phase.
Experimental Workflows & Protocols
Experimental workflow for the alkylation of methyl 2-cyano-2-methylacetate.
Protocol A: Mild Alkylation using K₂CO₃ / DMF
Best for activated electrophiles (e.g., benzyl bromide, chloroacetonitrile).
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and argon atmosphere, add methyl 2-cyano-2-methylacetate (1.0 equiv) and anhydrous DMF (to reach 0.5 M concentration).
Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv) in one portion.
Causality: Powdering increases the surface area of the heterogeneous base, accelerating the deprotonation kinetics without dissolving the base, thereby protecting the ester group from hydrolysis[2].
Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv) over 10 minutes.
Reaction Execution: Stir the suspension at room temperature (or heat to 50 °C if the electrophile is sluggish) for 4–12 hours.
Self-Validation Check 1: The suspension must remain heterogeneous. If the base dissolves completely, water contamination is likely present.
Self-Validation Check 2: Monitor via TLC (Hexanes/EtOAc 4:1). The product will elute higher (less polar) than the starting material due to the loss of the polar
α
-proton and increased lipophilicity.
Quench & Workup: Dilute the mixture with distilled water (to dissolve K₂CO₃ and DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).
Causality: DMF is highly water-soluble; repeated brine washes are mandatory to drive residual DMF into the aqueous phase and prevent it from co-eluting during chromatography.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Strong Alkylation using NaH / THF
Best for unactivated, primary alkyl halides.
Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.3 M) and cool to 0 °C using an ice bath.
Self-Validation Check 1: Observe the evolution of H₂ gas (bubbling). Wait until bubbling completely ceases (approx. 30 mins) to ensure quantitative enolate formation.
Electrophile Addition: Add the alkyl iodide/bromide (1.2 equiv) dropwise at 0 °C, then allow the reaction to naturally warm to room temperature.
Reaction Execution: Stir for 2–6 hours.
Causality: THF provides a homogeneous environment for the Na-enolate, while the irreversible deprotonation prevents equilibrium-driven side reactions that plague sterically hindered SN₂ attacks.
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C.
Self-Validation Check 2: The pH of the aqueous layer should be near neutral (pH ~6-7). A highly basic pH indicates an incomplete quench, which can lead to ester hydrolysis during solvent evaporation.
Workup: Extract with Diethyl Ether or EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Mechanistic Pathway
Mechanistic pathway of alpha-alkylation forming a quaternary stereocenter.
References
PubChem Compound Summary for CID 247818, Methyl 2-cyano-2-methylacetate , National Center for Biotechnology Information.[Link]
Alkylations with Potassium Carbonate in Dimethylformamide , Donald A. White, Synthetic Communications, 7(8), 559-568 (1977).[Link]
Step-by-step preparation of agrochemicals using methyl 2-cyanopropanoate
Application Note & Protocol Topic: Strategic Synthesis of Cyclopropanecarboxylic Acid Derivatives for Agrochemicals via Methyl 2-Cyanopropanoate Abstract Methyl 2-cyanopropanoate (CAS 14618-77-0) is a pivotal building bl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Strategic Synthesis of Cyclopropanecarboxylic Acid Derivatives for Agrochemicals via Methyl 2-Cyanopropanoate
Abstract
Methyl 2-cyanopropanoate (CAS 14618-77-0) is a pivotal building block in modern organic synthesis, particularly for the agrochemical industry.[1] Its unique trifunctional structure—comprising an ester, a nitrile, and a reactive α-carbon—renders it an exceptionally versatile precursor for complex molecular scaffolds. This application note provides an in-depth guide to the synthesis of cyclopropanecarboxylic acid derivatives, which are core structural motifs in highly effective pyrethroid insecticides.[2][3] We will elucidate the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, and offer insights into process optimization and safety. This document is intended for researchers and process chemists dedicated to the development of next-generation crop protection agents.
Scientific Principles & Mechanistic Rationale
The utility of methyl 2-cyanopropanoate stems from the acidity of the proton at the α-carbon (C2). This proton is flanked by two electron-withdrawing groups—the nitrile (-C≡N) and the methyl ester (-COOCH₃)—which stabilize the resulting carbanion (enolate) through resonance. This stabilization facilitates deprotonation under moderately basic conditions, creating a potent nucleophile for carbon-carbon bond formation.
A critical application of this reactivity is in the synthesis of cyclopropane rings, a key structural feature in synthetic pyrethroids that enhances their metabolic stability and insecticidal efficacy.[3][4] The synthesis of a model compound, methyl 1-cyanocyclopropanecarboxylate, is achieved via an intramolecular cyclization reaction. The mechanism involves two key steps:
Nucleophilic Substitution (Sₙ2): The enolate of methyl 2-cyanopropanoate attacks a dihaloalkane (e.g., 1,2-dibromoethane), forming a linear halo-substituted intermediate.
Intramolecular Cyclization: In the presence of a strong base, a second deprotonation occurs at the same α-carbon. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the halogen and displacing the halide ion to form the strained, three-membered cyclopropane ring.[5]
This cascade provides an efficient and atom-economical route to densely functionalized cyclopropane structures.
Visualizing the Reaction Mechanism
The following diagram illustrates the base-catalyzed intramolecular cyclization pathway.
Caption: Generalized mechanism for cyclopropane synthesis.
Standard Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat, fume hood.
Detailed Experimental Protocol: Synthesis of Methyl 1-Cyanocyclopropanecarboxylate
This protocol is designed for a 10 mmol scale synthesis. All operations must be conducted in a well-ventilated fume hood due to the use of flammable solvents and toxic reagents.
Step-by-Step Procedure
Reaction Setup:
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum.
To the flask, add sodium hydride (0.96 g of 60% dispersion, 24 mmol, 2.4 eq) and wash with 10 mL of anhydrous hexane to remove mineral oil. Carefully decant the hexane.
Add 50 mL of anhydrous THF to the flask.
Formation of Intermediate:
In a separate dry flask, prepare a solution of methyl 2-cyanopropanoate (1.13 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF.
Cool the NaH/THF suspension to 0 °C using an ice bath.
Slowly add the methyl 2-cyanopropanoate solution to the stirred suspension via syringe over 15 minutes.
After the addition is complete, remove the ice bath and stir for 30 minutes at room temperature.
Add 1,2-dibromoethane (1.88 g, 10 mmol, 1.0 eq) dropwise to the reaction mixture.
Heat the mixture to reflux (approx. 66 °C) and maintain for 2 hours. Monitor the formation of the alkylated intermediate by TLC (3:1 Hexanes:Ethyl Acetate).
Cyclization:
Cool the reaction mixture back to 0 °C.
Slowly add a second portion of sodium hydride (0.48 g of 60% dispersion, 12 mmol, 1.2 eq).
Allow the reaction to warm to room temperature and stir overnight (12-16 hours) to facilitate the intramolecular cyclization.
Work-up and Extraction:
Cool the flask to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 30 mL of deionized water.
Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
Combine all organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
The crude product will be a yellowish oil. Purify the oil via vacuum distillation or flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure methyl 1-cyanocyclopropanecarboxylate.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Signals corresponding to the cyclopropyl protons and the methyl ester protons.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Action(s)
Low or No Reaction
1. Inactive sodium hydride (exposed to moisture).2. Wet solvent (THF) or glassware.3. Insufficient reaction time or temperature.
1. Use a fresh bottle of NaH dispersion.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reflux time or allow cyclization to proceed for 24h.
Multiple Products by TLC
1. Dimerization or polymerization.2. Incomplete cyclization.3. Reaction temperature too high.
1. Ensure slow, controlled addition of reagents.2. Confirm the second addition of NaH and allow sufficient time for cyclization.3. Maintain careful temperature control during additions and reflux.
Low Yield After Work-up
1. Incomplete extraction.2. Product loss during solvent removal.3. Emulsion formation during extraction.
1. Perform at least three extractions with the organic solvent.2. Avoid overheating on the rotary evaporator.3. Add brine during work-up to break emulsions.
Critical Safety Precautions
Cyanide Hazard: Methyl 2-cyanopropanoate is an organic nitrile and should be handled with extreme care as it can release hydrogen cyanide upon hydrolysis or combustion.[1] Always work in a fume hood and wear appropriate PPE.
Sodium Hydride: NaH is a highly flammable and water-reactive solid. It can ignite in air, especially when finely divided. Quench any residual NaH slowly and carefully at 0 °C with a protic solvent like isopropanol before aqueous work-up.
1,2-Dibromoethane: This reagent is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.
Conclusion
Methyl 2-cyanopropanoate serves as a highly effective and versatile precursor for the construction of valuable agrochemical intermediates. The protocol detailed herein for the synthesis of methyl 1-cyanocyclopropanecarboxylate demonstrates a robust and scalable method for creating the cyclopropane core essential to many modern pyrethroid insecticides. By understanding the underlying chemical principles and adhering to the outlined procedures and safety measures, researchers can confidently leverage this powerful building block in the development of innovative crop protection solutions.
References
Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate.
CymitQuimica. (n.d.). CAS 14618-77-0: 2-Cyanopropionic acid methyl ester.
MDPI. (2019, March 14). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring.
Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate.
ResearchGate. (n.d.). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst | Request PDF.
CymitQuimica. (n.d.). CAS 6914-73-4: Cyclopropanecarboxylic acid, 1-cyano-, meth….
Google Patents. (n.d.). EP0021114A1 - Process for the preparation of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid esters, intermediates therefor and their production.
Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
PMC - NIH. (n.d.). Biomarkers of Type II Synthetic Pyrethroid Pesticides in Freshwater Fish.
ResearchGate. (2018, February 25). (PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound.
Bentham Open. (2018, April 30). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Hydrogenation of Methyl 2-Cyano-2-Methylacetate to
β
-Amino Esters
Introduction & Strategic Overview
Methyl 2-cyano-2-methylacetate (standardized IUPAC: methyl 2-cyanopropanoate) is a critical, high-value building block in the synthesis of
β
-aminoisobutyric acid derivatives, peptidomimetics, and complex active pharmaceutical ingredients (APIs). The reduction of its nitrile group to a primary amine yields methyl 3-amino-2-methylpropanoate.
While conceptually straightforward, the catalytic hydrogenation of cyanoacetates is notoriously prone to yield-destroying side reactions. Without precise environmental control, the reaction rapidly deviates toward the formation of secondary amines (dimerization) and tertiary amines. This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to achieve >90% selectivity for the target primary
β
-amino ester.
Mechanistic Causality: The Dimerization Dilemma (E-E-A-T)
To master this synthesis, one must understand the causality behind byproduct formation. The hydrogenation of a nitrile proceeds sequentially: the nitrile is first reduced to a highly electrophilic intermediate imine, which is subsequently reduced to the primary amine.
The Root Cause of Dimerization:
As the reaction progresses, the newly formed primary amine acts as a nucleophile, attacking the unreacted intermediate imine. This condensation releases ammonia and forms a substituted Schiff base, which is then hydrogenated into an unwanted secondary amine (dimer).
Engineering Selectivity:
To dictate absolute selectivity towards the primary amine, the reaction environment must chemically neutralize the primary amine's nucleophilicity or thermodynamically shift the condensation equilibrium .
Acidic Modulation (Kinetic Control): The addition of anhydrous acid (e.g., methanolic HCl) protonates the primary amine immediately upon formation. The resulting ammonium salt is non-nucleophilic, completely shutting down the dimerization pathway. Palladium on Carbon (Pd/C) is the optimal catalyst for this approach .
Basic Modulation (Thermodynamic Control): Utilizing a massive excess of anhydrous ammonia shifts the equilibrium of the imine-amine condensation backward (Le Chatelier's principle), favoring the retention of the primary amine. Sponge metal catalysts like Raney Nickel are highly effective in these basic environments.
Reaction Pathway Visualization
Reaction pathway of nitrile hydrogenation showing primary amine formation and dimer inhibition.
Catalyst Profiling and Quantitative Data
The choice of catalyst and solvent system dictates the reaction trajectory. Palladium excels in acidic media, while Raney Nickel is the industry standard for ammoniacal conditions. Platinum catalysts (Pt/C or PtO
2
) can also be utilized for halogen-substituted derivatives but require careful optimization to prevent ester hydrogenolysis .
Table 1: Quantitative Comparison of Hydrogenation Systems for Methyl 2-Cyanopropanoate
Catalyst System
Solvent
Additive
Temp (°C)
Pressure (psi)
Primary Amine Yield
Dimerization
10% Pd/C
Methanol
1.2 eq Anhydrous HCl
25
40–50
> 92% (as HCl salt)
< 2%
Raney Nickel
Methanol
5.0 eq NH
3
40
60–80
85–88% (as free base)
5–8%
5% Pt/C
Ethanol
None
25
40
40–50%
> 40%
5% Rh/Al
2
O
3
THF
None
25
50
70–75%
15–20%
Self-Validating Experimental Protocols
Protocol A: Acidic Hydrogenation via Palladium on Carbon (Pd/C)
Objective: Synthesize methyl 3-amino-2-methylpropanoate hydrochloride.
Rationale: Acidic conditions protonate the amine, preventing nucleophilic attack on the imine. Anhydrous conditions are mandatory; the presence of water will hydrolyze the intermediate imine into an aldehyde, leading to complex polymeric mixtures.
Step-by-Step Methodology:
Preparation: In a thoroughly dried, pressure-rated hydrogenation vessel, dissolve 10.0 g (88.4 mmol) of methyl 2-cyano-2-methylacetate in 100 mL of anhydrous methanol.
Acidification: Slowly add 1.2 equivalents (106 mmol) of anhydrous HCl in methanol (typically available as a 1.25 M or 3.0 M solution).
Catalyst Addition: Purge the vessel with N
2
gas for 5 minutes. Carefully add 1.0 g of 10% Pd/C (50% wet with water is acceptable ONLY if the water load is mathematically negligible compared to the solvent volume; otherwise, use dry catalyst under strict inert atmosphere to prevent methanol ignition).
Hydrogenation: Seal the vessel, purge with H
2
three times, and pressurize to 50 psi. Agitate vigorously at 25 °C.
In-Process Control (IPC) & Validation: Monitor the hydrogen pressure drop. The system is self-validating: the reaction is complete when exactly 2.0 molar equivalents of H
2
are consumed and the pressure stabilizes. Verify completion via GC-MS (disappearance of the
m/z
113 molecular ion of the starting material).
Workup: Vent the H
2
gas and purge the vessel thoroughly with N
2
. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure methyl 3-amino-2-methylpropanoate hydrochloride as a white crystalline solid.
Final Validation: Confirm product identity via
1
H NMR (in D
2
O). The disappearance of the nitrile carbon in
13
C NMR and the emergence of a new diastereotopic methylene signal adjacent to the primary amine validate the structural integrity.
Protocol B: Basic Hydrogenation via Raney Nickel
Objective: Synthesize the free base of methyl 3-amino-2-methylpropanoate directly.
Rationale: For workflows where salt cracking is undesirable, excess ammonia shifts the equilibrium to prevent secondary amine formation, allowing direct isolation of the free base.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 g (88.4 mmol) of the substrate in 100 mL of a 7N ammonia in methanol solution.
Catalyst Addition: Add 1.5 g of active Raney Nickel slurry (pre-washed with methanol to remove water). Safety Causality: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the air; always transfer it as a slurry.
Hydrogenation: Pressurize the reactor to 80 psi with H
2
and heat the system to 40 °C.
IPC & Validation: Monitor H
2
uptake. The reaction typically reaches completion in 4 to 6 hours. Extract a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via TLC (Ninhydrin stain) to ensure the complete consumption of the nitrile.
Workup: Cool the reactor to room temperature, vent H
2
, and purge with N
2
. Filter the mixture through Celite under a strict N
2
atmosphere. Do not let the filter cake run dry.
Isolation: Evaporate the methanolic ammonia under reduced pressure at 30 °C. The resulting pale-yellow oil is the crude free base.
Final Validation: Purify the crude oil via vacuum distillation (Kugelrohr) to obtain the pure free base. Validate purity via HPLC (>95% AUC).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 247818, Methyl 2-cyanopropanoate." PubChem. URL:[Link]
SINTEF. "Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters." SINTEF Research. URL: [Link]
White, D. A. "Method of producing mono-substituted terminal diesters (US4428887A)." Google Patents.
Adams, et al. "Flurbiprofen intermediates & processes (CA2049274A1)." Google Patents.
Application
Advanced Cross-Coupling Protocols for the α-Arylation of Methyl 2-Cyanopropanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale Methyl 2-cyanopropanoate is a highly versatile bifunctional building block. The presence of bo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Scientific Rationale
Methyl 2-cyanopropanoate is a highly versatile bifunctional building block. The presence of both an ester and a nitrile group significantly acidifies the α-proton (pKa ~ 11–13), allowing for facile deprotonation to yield a stabilized secondary enolate[1]. The palladium-catalyzed α-arylation of this substrate is a powerful transformation that generates a quaternary carbon stereocenter—a structural motif highly prized in drug development for its metabolic stability and precise 3D vector projection[2].
However, the synthesis of quaternary centers via cross-coupling is notoriously difficult. The primary mechanistic challenge is the severe steric congestion encountered during the transmetalation and reductive elimination steps[2]. Furthermore, the α-methyl group possesses β-hydrogens, introducing the risk of a competing β-hydride elimination pathway that would yield an undesired desaturated cyanoacrylate byproduct.
Mechanistic Framework & Catalyst Design
To overcome these thermodynamic and kinetic barriers, the catalytic system must be meticulously designed. The breakthrough in this methodology relies on the use of sterically hindered, electron-rich trialkylphosphine ligands, most notably tri-tert-butylphosphine (P(t-Bu)3)[2].
Causality behind the catalyst choice:
Oxidative Addition: The high electron density of P(t-Bu)3 creates a highly nucleophilic Pd(0) center, accelerating the oxidative addition into the aryl halide bond[3].
Reductive Elimination (The Rate-Limiting Step): The massive steric bulk of the tert-butyl groups (cone angle >180°) forces the aryl and enolate ligands into close proximity around the Pd(II) center. This steric pressure dramatically lowers the activation energy for C-C bond formation, accelerating reductive elimination so significantly that it outcompetes the deleterious β-hydride elimination pathway[2].
Base Selection:
While weaker bases like K3PO4 are sufficient for less hindered primary cyanoacetates, the formation of the sterically demanding secondary enolate of methyl 2-cyanopropanoate requires a stronger base. Sodium hydride (NaH) is optimal as it ensures rapid, irreversible, and quantitative enolization without participating in competing nucleophilic attack on the ester moiety[2].
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of methyl 2-cyanopropanoate.
Quantitative Reaction Optimization
The table below summarizes the optimization parameters, highlighting the critical nature of ligand steric bulk and base strength in achieving high yields for this specific transformation.
In an oven-dried Schlenk flask under a strict argon atmosphere, suspend NaH (48 mg, 1.2 mmol) in anhydrous toluene (2.0 mL).
Cool the suspension to 0 °C using an ice bath to control the initial exotherm.
Add methyl 2-cyanopropanoate (124 mg, 1.1 mmol) dropwise via a gas-tight syringe.
Validation Checkpoint 1: The reaction mixture will immediately effervesce as hydrogen gas is liberated. Remove the ice bath and stir at room temperature for 30 minutes. The complete cessation of gas evolution and the formation of a clear to slightly cloudy solution validates that quantitative deprotonation has occurred[1].
Step 2: Catalyst Activation
In a separate, argon-flushed 2-dram vial, combine Pd(dba)2 (11.5 mg, 2 mol%) and P(t-Bu)3 (8.1 mg, 4 mol%) in anhydrous toluene (1.0 mL).
Validation Checkpoint 2: Observe the color transition. The dark purple/red color characteristic of Pd(dba)2 will rapidly shift to a pale yellow/orange hue. This visual cue confirms the displacement of the dba ligands and the successful generation of the active, coordinatively unsaturated Pd(0)[P(t-Bu)3]n species[2].
Add 4-bromotoluene (171 mg, 1.0 mmol) directly to this active catalyst solution.
Step 3: Cross-Coupling
Using a cannula or a dry syringe, transfer the activated catalyst/aryl bromide solution dropwise into the Schlenk flask containing the sodium enolate.
Transfer the flask to a pre-heated oil bath at 70 °C and stir vigorously for 12 hours.
Causality: The application of heat is strictly required to provide the thermal energy necessary to overcome the high activation barrier of the sterically congested reductive elimination step.
Step 4: Quench and Workup
Cool the reaction vessel to room temperature.
Carefully quench the reaction by adding saturated aqueous NH4Cl (5 mL). This neutralizes any residual enolate or unreacted NaH.
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Analytical Validation & Purification
Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (typically starting at 9:1 and pushing to 4:1).
Validation Checkpoint 3 (TLC & NMR): On a TLC plate (Hexanes/EtOAc 4:1), the product will appear as a distinct UV-active spot with a lower Rf value than the starting 4-bromotoluene. By 1H NMR (CDCl3), successful cross-coupling is confirmed by the complete disappearance of the α-proton signal (typically around δ 3.6 ppm in the starting material) and the emergence of a sharp singlet for the newly installed α-methyl group at approximately δ 1.8 ppm, integrating cleanly to 3H.
References
[2] Title: Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profile
2-Cyanopropionic acid methyl ester (Methyl 2-cyanopropionate, M2CP; CAS: 14618-77-0) is a highly versatile, moderately polar aliphatic ester characterized by its dual electron-withdrawing groups (a cyano and an ester group) attached to a propionic acid backbone[1]. In medicinal chemistry, the α-proton of M2CP is highly acidic. Upon deprotonation, it forms a resonance-stabilized carbanion that functions as a potent carbon nucleophile. This unique reactivity profile makes M2CP an indispensable building block for synthesizing complex active pharmaceutical ingredients (APIs), ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to chiral precursors for opioid peptides, as well as advanced surgical biomaterials[1][2].
Mechanistic Pathways in Drug Development
Nucleophilic Aromatic Substitution (SNAr) for NSAID Synthesis
M2CP is heavily utilized in the industrial synthesis of flurbiprofen and its structural analogs. The α-carbon of M2CP acts as a nucleophile in SNAr reactions with activated aryl halides, such as 2,4-difluoronitrobenzene[3]. The presence of the nitro group at the para position strongly activates the fluorine atom, allowing the M2CP carbanion to attack the ring and displace the fluoride ion, forming a critical C–C bond that serves as the core scaffold for the NSAID[3].
Catalytic Asymmetric Michael Additions
Beyond racemic syntheses, M2CP is a prime substrate for asymmetric Michael additions. When reacted with Michael acceptors (e.g., methyl vinyl ketone) in the presence of chiral pincer palladium complexes, M2CP forms chiral quaternary carbon centers with high enantioselectivity[4]. The rigid pyrroloimidazolone unit of the Pd-pincer catalyst dictates the facial approach of the electrophile, making this a highly predictable methodology for developing chiral drugs, such as specialized opioid tetrapeptides[2][4].
Advanced Wound Closure and Tissue Adhesives
In the clinical and surgical domain, derivatives and analogs of M2CP—specifically 2-methyl-2-cyanopropionate and related cyanoacrylates—are polymerized to create advanced skin adhesive glues. These tissue adhesives offer superior cosmetic outcomes, faster application times, and inherent bacteriostatic properties compared to conventional suturing or stapling, making them highly valuable in post-operative wound management.
Validated Experimental Protocols
Protocol A: Synthesis of Flurbiprofen Intermediates via SNAr
Objective: Construct the aryl-cyano ester intermediate, methyl 2-(3-fluoro-4-nitrophenyl)-2-cyanopropionate.
Step 1: Reagent Charging. In a rigorously dried, N₂-flushed round-bottom flask, dissolve 2,4-difluoronitrobenzene (17.6 mmol) and methyl 2-cyanopropionate (17.7 mmol) in 25 mL of anhydrous dimethylformamide (DMF)[3].
Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates the sodium cation while leaving the M2CP carbanion "naked" and highly nucleophilic, drastically accelerating the SNAr trajectory.
Step 2: Deprotonation. Cool the vessel in an ice-bath to 0 °C. With vigorous stirring, add sodium hydroxide (21.3 mmol) portion-wise[3].
Causality: The ice-bath mitigates the highly exothermic deprotonation of M2CP. Strict temperature control is critical to prevent the thermal degradation of the cyano group and avoid runaway polymerization.
Step 3: Nucleophilic Attack. Stir for 30 minutes at 0 °C, then remove the ice-bath and allow the reaction to proceed overnight at room temperature[3].
Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The protocol validates its own progression through a distinct colorimetric shift (clear to deep orange/red) indicating the formation of the stabilized Meisenheimer complex. The reaction is deemed complete when the 2,4-difluoronitrobenzene spot is completely exhausted, ensuring no unreacted electrophile remains.
Step 4: Workup & Isolation. Quench with 20 mL of cold water to precipitate the product. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum[3].
Protocol B: Enantioselective Michael Addition for Chiral APIs
Objective: Synthesize ethyl 2-cyano-2-methyl-5-oxohexanoate with high enantiomeric excess (ee).
Step 1: Catalyst Activation. In a glovebox, dissolve the chiral pincer palladium complex (13-OTf, 0.5 mol%) in anhydrous benzene (10 mL) at 25 °C[4].
Causality: Benzene provides a non-coordinating, non-polar environment that forces a tight, highly organized transition state between the Pd-center, the chiral ligand, and the substrates, maximizing stereofacial discrimination.
Causality: DIPEA acts as a mild, sterically hindered base. It is specifically chosen because it is strong enough to generate the Pd-coordinated enolate but too bulky to act as a competing nucleophile or trigger an uncatalyzed, racemic background Michael addition.
Step 3: Electrophile Addition. Introduce methyl vinyl ketone (1.5 equiv) dropwise. Stir at 25 °C for 24 hours[4].
Self-Validation System: The protocol's success is self-validated via chiral Gas Chromatography (GC) using a Cyclodex CB column. The emergence of a single dominant product peak at the specific retention time for the (S)-enantiomer (ee > 80%) confirms that the chiral pincer ligand successfully directed the stereochemistry. Detection of a racemic mixture immediately indicates moisture contamination or catalyst degradation[4].
Step 4: Purification. Isolate the Michael adduct via Kugelrohr distillation to avoid thermal degradation of the newly formed quaternary stereocenter[4].
Quantitative Data Summaries
Table 1: Quantitative Data for Asymmetric Michael Addition of M2CP
Catalyst System
Substrate (Electrophile)
Base
Solvent
Yield (%)
Enantiomeric Excess (ee %)
Chiral Pd-Pincer (13-OTf)
Methyl vinyl ketone
DIPEA (0.1 eq)
Benzene
89
81 (S)
Chiral Pd-Pincer (13-OTf)
Ethyl vinyl ketone
DIPEA (0.1 eq)
Toluene
85
83 (S)
(Data synthesized from catalytic asymmetric studies[4])
Table 2: Clinical Efficacy of M2CP/Cyanoacrylate-Based Tissue Adhesives vs. Conventional Methods
Closure Method
Mean Hollander Cosmesis Score (Day 7)
Visual Analogue Scale (VAS) Score
Post-Op Complication Rate
Skin Adhesive Glue
4.83
67.67
Comparable to sutures
Conventional Sutures
3.90
61.67
Comparable to adhesives
Skin Stapler
3.97
61.67
Comparable to adhesives
(Data synthesized from prospective randomized comparative clinical trials)
[1] CAS 14618-77-0: 2-Cyanopropionic acid methyl ester - CymitQuimica. CymitQuimica.
[2] Cas 14618-77-0,2-Cyanopropionic acid methyl ester - LookChem. LookChem.
[4] Development of Chiral Pincer Palladium Complexes Bearing a Pyrroloimidazolone Unit. Catalytic Use for Asymmetric Michael Addition. Organic Letters - ACS Publications.
[3] CA2049274A1 - Flurbiprofen intermediates & processes. Google Patents.
Prospective randomized comparative study of skin adhesive glue (2- methyl -2- cyanopropionate or cyanoacrylate). International Journal of Surgery.
Application Note & Protocols: Synthesis of Methyl 2-Cyano-2-methylpropanoate Derivatives
Introduction: The Versatility of α,α-Disubstituted Cyanoacetates Methyl 2-cyano-2-methylpropanoate and its derivatives are highly valuable intermediates in the fields of organic synthesis and drug development.[1] The pre...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of α,α-Disubstituted Cyanoacetates
Methyl 2-cyano-2-methylpropanoate and its derivatives are highly valuable intermediates in the fields of organic synthesis and drug development.[1] The presence of two functional groups—a nitrile and an ester—attached to a quaternary carbon center makes this scaffold a versatile building block for constructing more complex molecular architectures. Notably, it serves as a critical precursor in the synthesis of pharmaceuticals, including the renin inhibitor Aliskiren, used for treating high blood pressure.[2] Its utility also extends into material science, where it can be incorporated into the production of specialized polymers.[1]
This application note provides a detailed guide for researchers and drug development professionals on the synthesis of methyl 2-cyano-2-methylpropanoate. We will explore the core chemical principles, present two robust and scalable protocols, and offer insights into the critical experimental parameters that ensure a successful and high-yield reaction.
Part 1: Core Synthetic Strategy — Alkylation of Methyl Cyanoacetate
The most direct and common approach to synthesizing methyl 2-cyano-2-methylpropanoate is the sequential alkylation of methyl cyanoacetate.[3] The key to this transformation lies in the pronounced acidity of the α-protons (the hydrogens on the carbon between the nitrile and ester groups). These electron-withdrawing groups stabilize the resulting carbanion, facilitating its formation by a suitable base.
Mechanistic Rationale:
Deprotonation: A base removes a proton from the α-carbon of methyl cyanoacetate, creating a resonance-stabilized nucleophilic carbanion.
Nucleophilic Attack (SN2): The carbanion attacks an electrophilic methylating agent, such as methyl iodide, in a classic SN2 reaction to form methyl 2-cyanopropanoate.
Second Alkylation: The process is repeated. The remaining α-proton is less acidic but can still be removed by a strong base to form a new carbanion. A second nucleophilic attack by this carbanion on another molecule of the methylating agent yields the final product, methyl 2-cyano-2-methylpropanoate.
The choice of base is critical. For complete dialkylation, a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure full deprotonation at both stages.[4] Alternatively, weaker bases like potassium carbonate can be effective, especially when paired with techniques like Phase-Transfer Catalysis.[5][6]
General reaction pathway for the dialkylation of methyl cyanoacetate.
Part 2: Advanced Protocol — Phase-Transfer Catalysis (PTC)
For industrial and large-scale laboratory synthesis, Phase-Transfer Catalysis (PTC) offers a greener and often more efficient alternative to traditional methods using strong, hazardous bases in anhydrous solvents.[7] PTC facilitates the reaction between reactants located in different phases (e.g., a solid inorganic base and an organic substrate).[8]
Causality of Experimental Choices in PTC:
The Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer agent. Its lipophilic alkyl chains allow it to dissolve in the organic phase, while its cationic head can pair with an anion from the solid or aqueous phase.
The Base: An inorganic base like potassium carbonate (K2CO3) is used.[5] It is solid, inexpensive, and sufficiently basic to deprotonate methyl cyanoacetate without causing significant ester hydrolysis.[5]
The System: The reaction proceeds as a solid-liquid PTC system. The catalyst transports the carbonate anion (or a hydroxide anion formed in situ with trace water) into the organic phase to deprotonate the methyl cyanoacetate. The resulting organic-soluble carbanion then readily reacts with the alkylating agent.
Co-Catalyst: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, converting a less reactive alkylating agent (like dimethyl sulfate) into the more reactive methyl iodide in situ.[5]
Application Notes and Protocols: Reagents for the Synthesis and Modification of 2-Cyanopropionic Acid Esters
Introduction Esters of 2-cyanopropionic acid are valuable intermediates in organic synthesis, serving as precursors in the production of pharmaceuticals and agrochemicals.[1] Their utility stems from the presence of mult...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Esters of 2-cyanopropionic acid are valuable intermediates in organic synthesis, serving as precursors in the production of pharmaceuticals and agrochemicals.[1] Their utility stems from the presence of multiple reactive sites: the ester carbonyl, the nitrile group, and the acidic α-proton, which facilitate a variety of chemical transformations.
This technical guide provides a comprehensive overview of the primary methods for synthesizing various alkyl esters of 2-cyanopropionic acid. We will explore two distinct but related synthetic strategies:
Direct Esterification of 2-Cyanopropionic Acid: The synthesis of target esters starting from the parent carboxylic acid.
Transesterification of 2-Cyanopropionic Acid Methyl Ester: The conversion of the readily available methyl ester into other, often more complex, esters.
This dual approach equips researchers with the flexibility to choose the most efficient pathway based on the availability of starting materials, the scale of the reaction, and the chemical nature of the desired final product. Each section details the underlying chemical mechanisms, provides field-proven experimental protocols, and discusses the relative advantages and limitations of each method.
Part 1: Synthesis of Esters from 2-Cyanopropionic Acid
The direct esterification of the parent carboxylic acid is a fundamental approach for accessing a wide array of 2-cyanopropionate esters. The choice of method is dictated by the stability of the substrate and the steric hindrance of the alcohol.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a straightforward and cost-effective method for synthesizing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3]
Causality and Mechanism:
The reaction is a nucleophilic acyl substitution that proceeds under equilibrium conditions.[4] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5][6] To achieve high yields, the equilibrium must be shifted toward the products, typically by using the alcohol in large excess or by actively removing water as it is formed, often with a Dean-Stark apparatus.[2][5]
Caption: Workflow for Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 2-Cyanopropionate
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopropionic acid (1.0 eq).
Reagents: Add a large excess of absolute ethanol (10-20 eq), which also serves as the solvent.
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirred solution.
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield pure ethyl 2-cyanopropionate.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly effective alternative.[7][8] It is particularly useful for coupling sterically hindered acids or alcohols.[9]
Causality and Mechanism:
This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent.[9][10] The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[7] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a reactive acylpyridinium species ("active ester").[7] This species is highly susceptible to nucleophilic attack by the alcohol. A key role of DMAP is to suppress a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[10] The reaction drives to completion through the formation of the very stable dicyclohexylurea (DCU) byproduct.[10]
Caption: Mechanism of the Steglich Esterification.
Experimental Protocol: Synthesis of tert-Butyl 2-Cyanopropionate
Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 2-cyanopropionic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq).
Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cooling: Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
Workup: Filter off the DCU precipitate and wash it with a small amount of cold DCM.
Purification: Transfer the filtrate to a separatory funnel, wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Part 2: Transesterification of 2-Cyanopropionic Acid Methyl Ester
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol.[11] This is an equilibrium-driven process that is particularly useful when a specific ester is desired but the corresponding alcohol is precious or the direct esterification from the parent acid is problematic. Starting with the common methyl ester, one can access a variety of other esters.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is often significantly faster than its acid-catalyzed counterpart and is widely used in industrial processes like biodiesel production.[12][13]
Causality and Mechanism:
The reaction is initiated by a catalytic amount of a strong base (e.g., sodium methoxide, NaOMe) which deprotonates the incoming alcohol (R'-OH) to generate a potent nucleophile, the alkoxide (R'-O⁻).[11][14] This alkoxide attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.[15] The intermediate then collapses, expelling a methoxide ion (MeO⁻) as the leaving group and forming the new ester. The expelled methoxide then deprotonates another molecule of the incoming alcohol, regenerating the active nucleophile and continuing the catalytic cycle.[15] The reaction is driven to completion by using a large excess of the new alcohol (R'-OH) and often by distilling off the more volatile methanol byproduct.[11]
Caption: Mechanism of Base-Catalyzed Transesterification.
Experimental Protocol: Synthesis of 2-Octyl 2-Cyanopropionate
Setup: In a flask equipped for distillation, combine methyl 2-cyanopropionate (1.0 eq) and 1-octanol (3-5 eq).
Catalyst: Add a catalytic amount of sodium methoxide (5 mol %).
Reaction: Heat the mixture under a nitrogen atmosphere. The temperature should be high enough to slowly distill off the methanol byproduct (b.p. 64.7 °C), which drives the equilibrium forward. A typical reaction temperature might be 100-140 °C.
Monitoring: Monitor the reaction by observing the cessation of methanol distillation and by GC analysis of aliquots.
Workup: After cooling, neutralize the catalyst by adding a weak acid, such as acetic acid or ammonium chloride solution.
Purification: Remove the excess 1-octanol by vacuum distillation. The remaining crude product can be further purified by fractional vacuum distillation or column chromatography.
Acid-Catalyzed Transesterification
This method follows a mechanism analogous to the Fischer esterification and is a viable alternative when the substrate is sensitive to basic conditions.
Causality and Mechanism:
A strong acid catalyst protonates the carbonyl oxygen of the starting methyl ester, activating it towards nucleophilic attack.[15] The new, typically higher-boiling, alcohol attacks the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and deprotonation of the resulting carbonyl yields the new ester.[15] Like other equilibrium methods, using the incoming alcohol in large excess and removing methanol via distillation are crucial for achieving high conversion.[11]
Experimental Protocol: Synthesis of Benzyl 2-Cyanopropionate
Setup: Combine methyl 2-cyanopropionate (1.0 eq), benzyl alcohol (3-5 eq), and a non-polar solvent like toluene in a flask fitted with a Dean-Stark trap and reflux condenser.
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (5 mol %).
Reaction: Heat the mixture to reflux. The toluene-methanol azeotrope will distill and collect in the Dean-Stark trap, effectively removing the methanol and driving the reaction.
Monitoring: Continue reflux until no more methanol is collected or until TLC/GC analysis shows complete consumption of the starting material.
Workup: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess benzyl alcohol under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Summary and Comparison of Methods
The selection of an appropriate esterification or transesterification method is critical for successful synthesis. The table below summarizes the key features of the discussed protocols to aid in this decision-making process.
Method
Reagent/Catalyst Type
Typical Conditions
Advantages
Limitations & Byproducts
Fischer-Speier
Strong Brønsted Acid (H₂SO₄, TsOH)
High Temp (Reflux)
Low cost, simple setup, good for simple alcohols.[2]
Equilibrium-limited, harsh conditions, not for sensitive substrates. Byproduct: Water.
Steglich
Carbodiimide (DCC, EDC) + DMAP
Room Temperature
Mild conditions, high yield, good for hindered/sensitive substrates.[7][9][10]
Reagents are expensive, byproduct (DCU) can be difficult to remove.[10]
Acid-Catalyzed Transesterification
Strong Brønsted Acid (H₂SO₄, TsOH)
High Temp (Reflux)
Good for base-sensitive substrates, can use Dean-Stark trap.
Equilibrium-limited, requires removal of displaced alcohol.
Base-Catalyzed Transesterification
Strong Base (NaOMe, NaOEt)
Moderate to High Temp
Generally faster than acid catalysis, highly efficient.[12]
Substrate must be base-stable, potential for side reactions at α-carbon.
Conclusion
The synthesis of diverse 2-cyanopropionic acid esters can be achieved through multiple robust methodologies. For direct synthesis from the carboxylic acid, Fischer-Speier esterification offers a cost-effective route for simple, stable alcohols, while Steglich esterification provides a superior, albeit more costly, option for complex, sensitive, or sterically hindered substrates. When modifying the existing methyl ester, base-catalyzed transesterification is a rapid and efficient method, provided the molecule is stable to strong bases. For base-sensitive compounds, acid-catalyzed transesterification with removal of the methanol byproduct is the preferred approach. A thorough understanding of the mechanisms and practical considerations outlined in these notes will enable researchers to select the optimal reagents and protocols for their specific synthetic targets.
References
SBQ. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis.
BenchChem. (2025). The Pivotal Role of Cyanoacetic Acid in a Malonic Ester Synthesis Variant: A Technical Guide.
(n.d.). SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS.
Google Patents. (n.d.). Preparation of cyanoacetic esters.
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
ResearchGate. (n.d.). Mechanism of base catalyzed transesterification.
Organic Syntheses. (n.d.). esterification of carboxylic acids with.
IntechOpen. (2018). Review of Catalytic Transesterification Methods for Biodiesel Production.
Google Patents. (n.d.). Transesterification method for making cyanoacrylates.
Patsnap Eureka. (2025). Ethyl Propanoate: Base Catalyst Mechanisms in Transesterification.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to alkylate. Unlike unsubstituted cyanoacetates, this substrate already possesses an
α
-methyl group. The subsequent alkylation requires the formation of a sterically hindered quaternary carbon center. This thermodynamic and kinetic barrier often leads to poor yields, incomplete conversion, and competing side reactions.
However, when optimized, these methods achieve high overall yields for the[1], making them highly scalable for both bench-top research and industrial drug development applications. This guide provides a self-validating framework to troubleshoot your reaction, understand the mechanistic causality behind reagent choices, and execute a high-yield protocol.
Section 1: Troubleshooting & FAQs
Q1: Why is my alkylation yield significantly lower than when I use unsubstituted methyl cyanoacetate?Causality: The presence of the
α
-methyl group increases the steric bulk around the nucleophilic carbon. During the
SN2
transition state, the approaching alkyl halide experiences severe steric repulsion. Consequently, the activation energy (
Ea
) is higher. If you are using a weak base (like
K2CO3
in acetone) that works well for primary cyanoacetates, it will fail here because the equilibrium concentration of the enolate is too low to drive the sterically hindered substitution.
Solution: Shift to a system that provides an irreversible deprotonation to form a "naked" and highly reactive enolate. Sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the gold standard for this.
Q2: I am observing significant ester hydrolysis and decyanation. How do I prevent this?Causality: This is the most common failure mode when using alkali metal hydrides or hydroxides. If your solvent or reagents are not strictly anhydrous, NaH reacts with water to form NaOH. Sodium hydroxide rapidly saponifies the methyl ester. The resulting
α
-cyano carboxylate is highly unstable and will spontaneously [2] or decarboxylate upon mild acidic workup, destroying your product.
Solution: Your protocol must be a self-validating anhydrous system. Use freshly distilled or sure-seal DMF, flame-dried glassware, and an inert Argon or
N2
atmosphere. Always quench with saturated aqueous
NH4Cl
rather than a strong acid.
Q3: Can I use an organic base like DBU instead of NaH to avoid moisture issues?Causality: Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent non-nucleophilic base for the [3]. It forms a bulky, charge-delocalized cation that leaves the cyanoacetate anion relatively free to attack the electrophile. However, you must be cautious: under certain conditions (especially with primary amines or high heat), DBU can catalyze the [4].
Solution: If using DBU, run the reaction in a non-polar solvent like benzene or THF at room temperature to suppress side reactions[3].
Q4: How do I improve the reaction rate with secondary or less reactive alkyl halides?Causality: Secondary halides are poor
SN2
electrophiles and are prone to E2 elimination when exposed to strong bases.
Solution: Utilize the Finkelstein reaction in situ. Add 10-20 mol% of Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI). The iodide acts as a nucleophilic catalyst, temporarily converting the alkyl chloride/bromide into a highly reactive alkyl iodide, which is then rapidly consumed by the cyanoacetate enolate.
Section 2: Quantitative Data & Base Selection
Table 1: Comparative Base and Solvent Systems for
α
-Alkylation of Methyl 2-Cyano-2-Methylacetate
Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)
Alkyl Halide (e.g., Benzyl Bromide, 1.2 equiv)
Anhydrous DMF (0.2 M relative to substrate)
Saturated aqueous
NH4Cl
Step-by-Step Methodology:
System Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 15 minutes.
Base Suspension: Add NaH (1.1 equiv) to the flask. (Analytical Check: If the mineral oil interferes with your final purification, wash the NaH with anhydrous hexane (3 x 5 mL) under Argon prior to use, decanting the hexane via syringe).
Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Cool the suspension to 0 °C using an ice-water bath.
Deprotonation: Dissolve methyl 2-cyano-2-methylacetate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes.
Causality: Dropwise addition controls the exothermic deprotonation and prevents localized heating, which can lead to self-condensation. You will observe effervescence (
H2
gas).
Enolate Maturation: Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution completely ceases. The solution should become homogeneous and slightly yellow, indicating full enolate formation.
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at 0 °C. If using a less reactive halide, add 0.1 equiv of TBAI at this stage.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2-4 hours. Monitor the reaction via TLC or GC/MS until the starting material is completely consumed.
Quenching: Cool the reaction back to 0 °C. Carefully add saturated aqueous
NH4Cl
dropwise to quench any unreacted NaH and protonate any residual enolate. Never use strong aqueous acids (like HCl) as this will trigger ester hydrolysis and decarboxylation of your product.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (5 x 20 mL) to remove DMF, followed by brine. Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography.
References
"Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene." Bulletin of the Chemical Society of Japan. URL: [Link]
"Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale." Tetrahedron: Asymmetry. URL: [Link]
"Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates." Organic Letters. URL: [Link]
"Process for the preparation of alkyl cyanoacetates (US2553065A)." Google Patents.
Troubleshooting low conversion rates with methyl 2-cyanopropanoate
Welcome to the Technical Support Center for Methyl 2-cyanopropanoate (CAS 14618-77-0)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Methyl 2-cyanopropanoate (CAS 14618-77-0)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve low conversion rates when utilizing this versatile, yet sterically demanding, active methine building block.
Unlike primary active methylenes (like methyl cyanoacetate), methyl 2-cyanopropanoate possesses an
α
-methyl group. This seemingly minor structural difference fundamentally alters its nucleophilicity, pKa, and steric profile, often leading to stalled reactions or unexpected side products if the reaction microenvironment is not perfectly tuned.
Part 1: Diagnostic Workflow for Low Conversion
Before altering your stoichiometry, trace your reaction through this diagnostic logic tree to identify the root cause of the kinetic bottleneck.
Diagnostic decision tree for troubleshooting methyl 2-cyanopropanoate reactions.
Part 2: Frequently Asked Questions (Troubleshooting Q&A)
Q1: My alkylation reaction stalls at 30% conversion. I am using triethylamine (Et
3
N) as the base. What is the mechanistic failure here?A1: The failure is thermodynamic. The
α
-proton of methyl 2-cyanopropanoate is flanked by a cyano group and an ester group, giving it a pKa of approximately 11-12. Triethylamine has a conjugate acid pKa of ~10.7. Consequently, Et
3
N cannot quantitatively deprotonate the substrate, leaving the equilibrium heavily favoring the starting material.
Solution: Switch to a stronger, non-nucleophilic base. Potassium carbonate (K
2
CO
3
) in 1,4-dioxane has been proven highly effective for generating the enolate of methyl 2-cyanopropanoate without inducing side reactions [2]. For more demanding electrophiles, Sodium Hydride (NaH) in DMF ensures irreversible, quantitative enolate formation.
Q2: I am attempting a Michael addition with methyl vinyl ketone, but my yields are low and stereocontrol is non-existent. Why?A2: Methyl 2-cyanopropanoate is a sterically hindered, tertiary nucleophile once deprotonated. In classical Michael additions, the bulky
α
-methyl group restricts the trajectory of nucleophilic attack, slowing down the reaction and allowing competing polymerization of the methyl vinyl ketone. Furthermore, background uncatalyzed additions lack stereocontrol.
Solution: Implement a transition-metal pincer complex. Research has demonstrated that utilizing Pd(II) or Pt(II) NCN-pincer complexes can effectively catalyze the Michael addition between methyl 2-cyanopropanoate and methyl vinyl ketone, overcoming the kinetic barrier, although achieving high enantioselectivity remains a known challenge with highly flexible ligands [3], [4].
Q3: I see a significant amount of a byproduct lacking the ester group in my LC-MS. What causes this?A3: You are observing hydrolysis followed by rapid decarboxylation. If your solvent or base is wet (e.g., using aqueous NaOH or failing to dry your K
2
CO
3
), the hydroxide ions will attack the methyl ester, hydrolyzing it to a carboxylic acid. Because the acid is
β
to a cyano group, it undergoes spontaneous thermal decarboxylation, destroying your starting material [2].
Solution: Ensure strictly anhydrous conditions. Flame-dry glassware and use anhydrous solvents stored over molecular sieves.
Part 3: Quantitative Reaction Parameters
To optimize your reaction, align your reagents according to the thermodynamic and kinetic data summarized below:
Over-alkylation if electrophile is highly reactive.
DBU
~13.5
THF / DCM
> 95% (Fast)
Can act as a nucleophile in rare cases.
NaOMe
~15.5
Methanol
> 95% (Equilibrium)
Transesterification (must match the ester group).
Part 4: Mechanistic Pathway & Side Reactions
Understanding the competing pathways is critical for maintaining high conversion rates. The diagram below maps the desired trajectory against common failure modes.
Mechanistic pathways showing desired enolate formation vs. transesterification and decarboxylation.
Part 5: Self-Validating Experimental Protocols
To guarantee reproducibility and high conversion, employ the following self-validating protocols. These methodologies integrate internal checks to ensure causality at each step.
Protocol A: High-Conversion
α
-Alkylation via Irreversible Deprotonation
Rationale: Utilizing NaH ensures irreversible deprotonation, driving the equilibrium entirely to the enolate and preventing starting material recovery.
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon.
Base Suspension: Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting via syringe. Suspend the purified NaH in 10 mL of anhydrous DMF.
Enolate Generation: Cool the suspension to 0 °C. Add methyl 2-cyanopropanoate (1.0 equiv) dropwise over 10 minutes.
Self-Validation Check: You must observe the evolution of H
2
gas (bubbling). The cessation of bubbling indicates quantitative enolate formation.
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quench & Extraction: Quench carefully with saturated aqueous NH
4
Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF.
Purification: Dry over anhydrous Na
2
SO
4
, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Mild Michael Addition using K
2
CO
3
Rationale: For base-sensitive Michael acceptors (like methyl vinyl ketone), a milder, heterogeneous base prevents polymerization of the acceptor while still providing sufficient enolate concentration [2].
Setup: In a dry round-bottom flask, combine methyl 2-cyanopropanoate (1.0 equiv) and finely milled, oven-dried K
2
CO
3
(1.2 equiv) in anhydrous 1,4-dioxane (0.5 M concentration).
Activation: Stir vigorously at room temperature for 30 minutes to maximize the solid-liquid interfacial area.
Reaction: Stir at room temperature for 24-48 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active/KMnO
4
-stainable methyl 2-cyanopropanoate spot confirms conversion.
Workup: Dilute with Dichloromethane (DCM) and extract with 1 M HCl to neutralize the base and remove inorganic salts. Dry the organic phase over Na
2
SO
4
and concentrate.
References
Fossey, J. S., Russell, M. L., Malik, A. K., & Richards, C. (2007). Synthesis and crystal structures of the first C-2-symmetric bis-aldimine NCN-pincer complexes of platinum and palladium. Journal of Organometallic Chemistry. Verify Source
Technical Support Center: Optimizing Solvent Selection for Methyl 2-Cyano-2-Methylacetate Synthesis
Welcome to the Technical Support Center. As synthetic chemists and drug development professionals, you know that controlling the alkylation of active methylene compounds is a persistent challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As synthetic chemists and drug development professionals, you know that controlling the alkylation of active methylene compounds is a persistent challenge. Methyl 2-cyano-2-methylacetate (commonly referred to as methyl 2-cyanopropanoate) is a highly versatile building block used extensively in the synthesis of complex pharmaceuticals and fine chemicals[1].
However, the mono-methylation of methyl cyanoacetate is notoriously prone to over-alkylation. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind solvent selection, troubleshooting FAQs, and field-validated protocols to ensure high mono-selectivity and operational safety.
Mechanistic Workflow: Solvent-Driven Selectivity
The selectivity between mono-methylation and di-methylation is fundamentally dictated by the solvation state of the enolate intermediate. The diagram below illustrates how different solvent pathways alter the kinetics of the reaction.
Reaction pathways and solvent effects on methyl cyanoacetate methylation.
Troubleshooting Guides & FAQs
Q1: I am observing significant over-methylation (forming methyl 2-cyano-2-methylpropanoate). How does solvent choice drive this, and how can I mitigate it?The Causality: When using methyl iodide (MeI) as the alkylating agent, the reaction proceeds via an enolate intermediate[2]. In highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the alkali metal cation (e.g., K⁺) is strongly solvated. This leaves a "naked," highly reactive enolate. Because the target mono-methylated product still possesses an acidic alpha-proton, it is rapidly deprotonated and methylated a second time, destroying your mono/di selectivity.
The Solution: Shift to a solvent with moderate polarity, such as Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). In these ethereal solvents, the enolate remains tightly ion-paired with the metal cation. This steric and electronic dampening reduces the enolate's nucleophilicity, providing superior kinetic control that heavily favors mono-methylation.
Q2: My reaction stalls or proceeds very slowly when using potassium carbonate (
K2CO3
) in THF. How can I resolve this without reverting to DMF?The Causality:K2CO3
has notoriously poor solubility in ethereal solvents. The deprotonation step becomes rate-limiting due to a lack of solid-liquid interfacial area, leading to stalled reactions.
The Solution: Implement Phase-Transfer Catalysis (PTC). Adding 1–5 mol% of tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) facilitates the transport of the carbonate ion into the organic phase. This significantly accelerates enolate formation and maintains the kinetic control provided by the THF solvent system.
Q3: We are trying to eliminate toxic alkyl halides from our pipeline. How do I transition my protocol to a "green" solvent system?The Causality: Dimethyl carbonate (DMC) is an environmentally benign liquid that can act as both the solvent and the methylating agent[3]. Unlike MeI, which generates stoichiometric halide waste, DMC produces only methanol and
CO2
as byproducts. At elevated temperatures (>120°C), DMC acts as an ambident electrophile; the enolate selectively attacks the methyl carbon (via a
BAl2
mechanism) rather than the carbonyl carbon[3].
The Solution: Run the reaction solvent-free (using DMC as the bulk medium) in a sealed autoclave at 150–180°C with a catalytic amount of base. This method is highly selective for mono-methylation and is ideal for scale-up.
Quantitative Data: Solvent System Comparison
To aid in your process development, the following table summarizes the quantitative and qualitative differences between the three primary solvent strategies.
Solvent System
Methylating Agent
Enolate State
Mono:Di Selectivity
Environmental Impact
Typical Yield
DMF
Methyl Iodide
Naked (Highly Reactive)
Poor (< 3:1)
High (Toxicity, Halide Waste)
40–60%
THF + PTC
Methyl Iodide
Ion-Paired (Controlled)
Good (> 10:1)
Moderate (Halide Waste)
75–85%
DMC
Dimethyl Carbonate
Solvated (High Temp)
Excellent (> 20:1)
Low (Green, No Salt Waste)
85–95%
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Pay close attention to the physical cues described in the steps to ensure the reaction is proceeding correctly.
Protocol A: Green Mono-Methylation using Dimethyl Carbonate (DMC)
This protocol is optimized for scale-up and eliminates the use of toxic methyl iodide and polar aprotic solvents[3].
Preparation: Charge a stainless-steel pressure reactor (autoclave) with methyl cyanoacetate, DMC, and
K2CO3
. Note: DMC acts as both the solvent and the reactant.
Purge: Seal the reactor and purge the headspace with nitrogen gas three times to remove oxygen.
Heating: Heat the mixture to 160°C with vigorous mechanical stirring.
Self-Validation Check: The internal pressure will steadily rise due to the generation of
CO2
and methanol byproducts. Ensure your reactor is rated for at least 30 bar. A lack of pressure buildup indicates a failed deprotonation or a leak.
Reaction: Maintain the temperature for 4–6 hours. Monitor conversion via GC-MS of aliquots (if your reactor allows safe sampling).
Workup: Cool the reactor to room temperature. Carefully vent the accumulated
CO2
gas in a fume hood.
Isolation: Filter the mixture through a Celite pad to remove the catalytic base. Concentrate the filtrate under reduced pressure to recover the excess DMC (which can be recycled).
Purification: Purify the crude liquid via vacuum distillation to obtain pure methyl 2-cyano-2-methylacetate.
Protocol B: Controlled Alkylation in THF with Phase Transfer Catalysis
This protocol is ideal for standard laboratory setups where pressure vessels are unavailable, utilizing kinetic control to prevent over-methylation[2].
Suspension: In a flame-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend
K2CO3
and TBAB in anhydrous THF.
Enolate Formation: Add methyl cyanoacetate dropwise at 0°C. Stir for 30 minutes.
Self-Validation Check: The mixture should become a fine, easily stirrable suspension. If the salts clump heavily, moisture has contaminated the system, which will hydrolyze your ester.
Alkylation: Add methyl iodide dropwise via syringe while strictly maintaining the temperature at 0°C to suppress the second alkylation event.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Quench: Quench the reaction by adding distilled water to dissolve the inorganic salts completely.
Extraction: Extract the aqueous layer with ethyl acetate (
3×20
mL). Combine the organic layers, wash with saturated brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target mono-methylated product.
References
US5739375A - Methylation of organic compounds
Source: Google Patents
URL
Technical Support Center: Optimizing Methyl 2-Cyanopropanoate Condensations
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for methyl 2-cyanopropanoate condensations. This guide, designed for experienced chemists, provides in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for methyl 2-cyanopropanoate condensations. This guide, designed for experienced chemists, provides in-depth troubleshooting advice and frequently asked questions to help you minimize unwanted side reactions and optimize your product yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the condensation of methyl 2-cyanopropanoate with aldehydes and ketones, a variant of the Knoevenagel condensation.[1][2] We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.
Issue 1: Low Yield of the Desired α,β-Unsaturated Product
Symptoms: Your reaction results in a lower-than-expected amount of the target molecule, with significant recovery of starting materials or the presence of unidentified byproducts.
Potential Causes & Solutions:
Suboptimal Reaction Conditions: The steric hindrance from the additional methyl group in methyl 2-cyanopropanoate, compared to the more common ethyl cyanoacetate, can affect reactivity.[1] This often necessitates fine-tuning of reaction parameters.
Actionable Protocol:
Temperature Control: Elevated temperatures can lead to decomposition of reactants or products.[3] Start with a moderate temperature (e.g., 50°C) and monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][4] If the reaction is sluggish, incrementally increase the temperature, but avoid exceeding 80°C for extended periods.
Catalyst Choice and Concentration: Weak bases like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are typically used to catalyze Knoevenagel condensations.[1] If your yield is low, consider increasing the catalyst loading from a catalytic amount (e.g., 0.1 eq) to 0.2 eq. For particularly stubborn substrates, a stronger base like sodium ethoxide might be necessary, but be aware of the increased risk of side reactions.[5]
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely and quench it as soon as the starting material is consumed.[6]
Hydrolysis of the Ester: The ester group in methyl 2-cyanopropanoate or the product can be hydrolyzed, especially in the presence of water and acid or base catalysts.[6]
Actionable Protocol:
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[3][6]
Aqueous Workup: During the workup, minimize contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture carefully and proceed with extraction promptly.
Issue 2: Formation of a Dark, Tarry Substance
Symptoms: The reaction mixture becomes dark and viscous, making product isolation difficult and indicating significant byproduct formation.
Potential Causes & Solutions:
Aldehyde or Ketone Self-Condensation/Polymerization: Under strongly basic or acidic conditions, or at high temperatures, the carbonyl compound can self-condense or polymerize.[6]
Actionable Protocol:
Controlled Reagent Addition: Add the base catalyst slowly to the mixture of the aldehyde/ketone and methyl 2-cyanopropanoate to avoid localized high concentrations of the catalyst.
Maintain Moderate Temperatures: As mentioned previously, careful temperature control is crucial.[3] Use a well-controlled oil bath or heating mantle.
Use of a Milder Catalyst: If polymerization is a persistent issue, switch to a milder catalyst system. For example, using a combination of an ionic liquid like N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with DABCO in water has been shown to be effective at moderate temperatures (50°C).[4]
Product Decomposition: The α,β-unsaturated product may be unstable under the reaction conditions, leading to decomposition or polymerization.
Actionable Protocol:
Gentle Workup: Avoid harsh workup procedures. Use dilute acids or bases for neutralization and avoid excessive heating during solvent removal.[6]
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to potentially degradative conditions.
Issue 3: Michael Addition of Methyl 2-Cyanopropanoate to the Product
Symptoms: Analysis of the crude product (e.g., by NMR or LC-MS) reveals the presence of a byproduct with a molecular weight corresponding to the addition of a second molecule of methyl 2-cyanopropanoate to the desired α,β-unsaturated product.
Potential Causes & Solutions:
Excess of the Active Methylene Compound: Using a large excess of methyl 2-cyanopropanoate can favor the Michael addition side reaction.
Actionable Protocol:
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of methyl 2-cyanopropanoate relative to the carbonyl compound.[1]
Slow Addition: Consider adding the methyl 2-cyanopropanoate slowly to the reaction mixture containing the aldehyde/ketone and the catalyst. This can help to maintain a low concentration of the nucleophile and disfavor the Michael addition.
Strongly Basic Conditions: Strong bases can deprotonate the product, making it susceptible to nucleophilic attack.
Actionable Protocol:
Use of a Weak Base: Employ a weak base catalyst like piperidine or DABCO.[1]
Alternative Catalytic Systems: Explore catalyst systems that are less prone to promoting Michael additions, such as Lewis acids or heterogeneous catalysts.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation for methyl 2-cyanopropanoate?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, methyl 2-cyanopropanoate) to a carbonyl group, followed by a dehydration reaction.[2][8] The mechanism, typically initiated by a weak base, proceeds through the following key steps[1]:
Enolate Formation: The base abstracts the acidic α-proton from methyl 2-cyanopropanoate to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Aldol Addition: This forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct.
Dehydration: The β-hydroxy adduct readily eliminates a molecule of water to form the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually the aldehyde or ketone) and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[9][10]
Q3: What are some recommended solvent choices for these condensations?
A3: The choice of solvent can significantly impact the reaction outcome.
Ethanol: Absolute ethanol is a common choice, particularly when using piperidine as a catalyst.[1]
Toluene or Benzene: These are often used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which can drive the equilibrium towards the product.
Solvent-Free Conditions: In some cases, solvent-free reactions can be highly efficient and environmentally friendly.[11]
Ionic Liquids/Water: As mentioned earlier, systems like [HyEtPy]Cl in water with DABCO can be effective and offer a "greener" alternative.[4]
Q4: Can I use a stronger base like sodium hydroxide or potassium carbonate?
A4: While stronger bases can deprotonate methyl 2-cyanopropanoate, their use is generally discouraged. Strong bases can promote the self-condensation of the aldehyde or ketone, leading to a complex mixture of byproducts.[2] They can also increase the likelihood of Michael addition side reactions and hydrolysis of the ester functionalities.[5][6] It is usually preferable to use a weak amine base like piperidine or DABCO.[1]
Q5: How do I purify the final product?
A5: Purification strategies depend on the physical properties of your product.
Crystallization: If the product is a solid, crystallization from a suitable solvent (e.g., ethanol, isopropanol) is often the most effective purification method. Cooling the reaction mixture in an ice bath can facilitate crystallization.[1]
Column Chromatography: For liquid or non-crystalline solid products, silica gel column chromatography is the standard purification technique. A gradient of ethyl acetate in hexane is a common eluent system.
Distillation: If the product is a thermally stable liquid with a distinct boiling point, distillation under reduced pressure can be an effective purification method.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
Quantitative Data Summary: Catalyst and Temperature Effects
Benchchem. (n.d.). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
Benchchem. (n.d.). How to prevent the decomposition of cyanoacetic acid during reaction.
Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate.
RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
ResearchGate. (2013, August 17). How can I minimise the self condensation of ethyl cyanoacetate?
RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity.
(n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
(n.d.). Monitoring of Trace Impurities Using the Agilent 1260 Infinity II Prime Online LC System with High Dynamic Range-DAD.
(n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu.
Effective purification and distillation techniques for methyl 2-cyano-2-methylacetate
An in-depth guide to the effective purification and distillation of methyl 2-cyano-2-methylpropanoate, designed for chemical researchers and drug development professionals. Technical Support Center: Methyl 2-Cyano-2-Meth...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the effective purification and distillation of methyl 2-cyano-2-methylpropanoate, designed for chemical researchers and drug development professionals.
Technical Support Center: Methyl 2-Cyano-2-Methylpropanoate
This guide provides a comprehensive, experience-driven approach to the purification of methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6). As a crucial intermediate in organic synthesis and pharmaceutical development, achieving high purity is paramount for downstream success.[1][2] This document moves beyond simple protocols to explain the underlying principles and troubleshoot common challenges encountered in the laboratory.
Section 1: Foundational Data & Safety Imperatives
Before commencing any purification protocol, a thorough understanding of the compound's physical properties and safety profile is essential. This data directly informs the choice of purification techniques and necessary handling precautions.
Key Physical & Chemical Properties
The properties of methyl 2-cyano-2-methylpropanoate dictate the necessity of vacuum distillation. Its atmospheric boiling point is high enough that significant thermal decomposition can occur if heating is prolonged or excessive.[3]
Discoloration can indicate impurities or degradation.
Critical Safety & Handling
Cyano-functionalized compounds require careful handling in a well-ventilated chemical fume hood at all times.[4][9]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][10][11]
Inhalation/Contact: The compound and its analogs are harmful if inhaled, swallowed, or in contact with skin.[4][12][13] In case of exposure, seek immediate medical attention.[4][12]
Thermal Decomposition: Heating, especially in the presence of acids or bases, can lead to the release of toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[4][14] This is a primary driver for using the lowest feasible distillation temperature.
Incompatible Materials: Avoid strong oxidizing agents, acids, and bases, which can catalyze decomposition or vigorous reactions.[4][14][15]
The quality of your final distilled product is directly dependent on the effectiveness of the initial work-up. Removing catalysts, salts, and high-boiling solvents beforehand prevents complications during distillation.
Q1: My synthesis of methyl 2-cyano-2-methylpropanoate (from methyl cyanoacetate and an alkylating agent) used potassium carbonate as a base in acetone. What is the correct work-up procedure?
A1: This is a common synthetic route.[8] The primary goal of the work-up is to remove the insoluble inorganic base and the acetone solvent.
Causality: Potassium carbonate is insoluble in your reaction solvent and product. It must be removed first to prevent bumping and contamination during the subsequent solvent removal step. Acetone must be removed before high-vacuum distillation because its high volatility would overwhelm the vacuum pump.
Recommended Protocol:
Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the solid potassium carbonate by filtration. Wash the filter cake with a small amount of fresh acetone to recover any entrained product.
Solvent Removal: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator. This efficiently removes the bulk of the acetone to yield the crude product, which can then be subjected to vacuum distillation.[8]
Q2: My reaction was performed in a different solvent (e.g., THF, DMF) and involved an aqueous quench. How should I adjust the work-up?
A2: An aqueous work-up is necessary to remove water-soluble impurities and reagents.
Causality: An aqueous quench (e.g., with saturated ammonium chloride solution) neutralizes any remaining reactive species.[16] Subsequent extraction is required to isolate the organic product from the aqueous phase. Washing with brine (saturated NaCl solution) helps to break up emulsions and removes bulk water from the organic layer before the final drying step.
Recommended Protocol:
Quench & Extract: After quenching the reaction, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[16]
Wash: Combine the organic layers and wash sequentially with water and then brine.[16][17]
Dry: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[16][17]
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
Vacuum distillation is the definitive method for purifying methyl 2-cyano-2-methylpropanoate. The following guide addresses common issues encountered during this critical step.
Reference Protocol: Vacuum Distillation
This protocol is based on established procedures for purifying cyanoacetate esters.[8][17]
Objective: To purify crude methyl 2-cyano-2-methylpropanoate by separating it from non-volatile impurities and residual solvent.
Setup:
Assemble a dry, clean vacuum distillation apparatus as shown in the diagram below. Use a stirring hot plate and a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
Use a short-path distillation head for maximum efficiency, especially for small-scale purifications.[18]
Connect the apparatus to a vacuum pump capable of reaching <20 mmHg, protected by a cold trap.
Procedure:
Charge the distilling flask with the crude product (no more than 2/3 full).
Begin stirring and slowly apply the vacuum. Observe for any initial outgassing from residual solvents.
Once a stable vacuum is achieved (e.g., 16 mmHg), gradually heat the distillation flask using an oil bath.
Collect any low-boiling forerun.
The pure product should distill at approximately 76 °C at 16 mmHg .[8] Collect the fraction that distills at a constant temperature.
Once the product is collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.
Distillation Workflow Diagram
Caption: A typical experimental workflow for purification.
Troubleshooting Common Distillation Issues
Q: My distillation is "bumping" violently instead of boiling smoothly. What's wrong?
Probable Cause 1: Inadequate Agitation. The liquid is becoming superheated in localized spots and then boiling eruptively.
Solution: Ensure you are using a fresh, appropriately sized magnetic stir bar and that the stirring is vigorous enough to create a deep vortex before heating begins. If not using a stirrer, add fresh anti-bumping granules (boiling chips) to the cool liquid before applying vacuum. Never add boiling chips to hot liquid.
Probable Cause 2: High Vacuum Applied Too Quickly. Residual volatile solvents can boil off suddenly when the pressure drops rapidly.
Solution: Apply the vacuum gradually. Allow any low-boiling solvents to be removed slowly before you begin heating the main flask.
Q: The product is not distilling at the expected temperature/pressure. Why?
Probable Cause 1: Inaccurate Pressure Reading. The vacuum gauge may be faulty, improperly placed, or there may be a leak in the system.
Solution: Check all joints for proper sealing. Ensure your gauge is placed correctly between the distillation apparatus and the cold trap. Test the gauge on a known system if possible. A higher-than-expected pressure (leak) will require a higher distillation temperature.
Probable Cause 2: Thermometer Placement. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
Solution: Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.
Probable Cause 3: Significant Impurities. The presence of other components will alter the boiling point of the mixture (Raoult's Law).
Solution: Collect fractions over a range of temperatures and analyze them (e.g., by NMR, GC) to determine purity. A wide boiling range indicates significant impurities.
Q: My product yield is very low, and a dark, tarry residue is left in the distillation flask. What happened?
Probable Cause: Thermal Decomposition. You have heated the compound for too long or at too high a temperature, causing it to degrade or polymerize. This is a known issue with cyanoacetates.[3]
Solution 1: Improve Vacuum. A lower pressure allows for distillation at a lower temperature, which is the most effective way to prevent decomposition. Aim for the lowest pressure your pump system can stably achieve.
Solution 2: Minimize Heating Time. Heat the flask quickly to the distillation temperature and do not leave it heating for an extended period. Use an oil bath for uniform heat transfer and avoid "hot spots" from a heating mantle.[3]
Solution 3: Check for Contaminants. Residual acidic or basic impurities from the work-up can catalyze decomposition at high temperatures. Ensure the pre-distillation work-up was thorough.
Q: The distillate is coming over cloudy. What does this mean?
Probable Cause: Water Contamination. The cloudiness is likely an emulsion, indicating the presence of water. This is a common issue when working with organics that can form azeotropes or have some water solubility.[19]
Solution: Ensure all glassware is scrupulously dried (oven- or flame-dried) before assembly.[17] The pre-distillation crude product must be thoroughly dried with an anhydrous drying agent (e.g., MgSO₄). If the distillate is cloudy, it may need to be collected, re-dried with MgSO₄, filtered, and re-distilled.
Section 4: Troubleshooting Logic Diagram
This decision tree can help diagnose common purification challenges.
Caption: A decision tree for troubleshooting distillation issues.
References
Methyl 2-cyano-2-methylpropanoate | CAS#:72291-30-6 | Chemsrc. (n.d.). Retrieved March 28, 2026, from [Link]
Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG. (2019, October 28). Retrieved March 28, 2026, from [Link]
Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. (2026, March 21). Retrieved March 28, 2026, from [Link]
Methyl 2-isocyano-2-methylpropanoate | C6H9NO2 | CID 6918006 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]
SAFETY DATA SHEET. (2009, July 15). Retrieved March 28, 2026, from [Link]
ETHYL CYANOACETATE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, June 2). Retrieved March 28, 2026, from [Link]
2-Cyano-2-methylpropanamide - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]
2 - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2026, from [Link]
methyl 2-cyanoprop-2-enoate - ChemBK. (2024, April 11). Retrieved March 28, 2026, from [Link]
EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents. (n.d.).
Troubleshooting Distillation Column Malfunctions: Expert Guide. (2025, December 8). Retrieved March 28, 2026, from [Link]
ICSC 1272 - METHYL 2-CYANOACRYLATE. (n.d.). Retrieved March 28, 2026, from [Link]
Methyl 2-cyano-2-methylacetate | C5H7NO2 | CID 247818 - PubChem - NIH. (n.d.). Retrieved March 28, 2026, from [Link]
Troubleshooting Practice in the Refinery - KLM Technology Group.Com. (n.d.). Retrieved March 28, 2026, from [Link]
Component Trapping in Distillation Towers: Causes, Symptoms and Cures. (n.d.). Retrieved March 28, 2026, from [Link]
Microscale vacuum distillation apparatus for high-boiling, air - Girolami Group Website. (2020, October 8). Retrieved March 28, 2026, from [Link]
cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2026, from [Link]
Distillation Troubleshooting - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]
Synthesis of 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethy laminobenzaldehyde and methyl cyanoacetate and its properties | Request PDF - ResearchGate. (2025, August 6). Retrieved March 28, 2026, from [Link]
EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents. (n.d.).
Technical Support Center: Catalyst Optimization for Methyl 2-Cyano-2-Methylpropanoate Reaction Pathways
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of methyl 2-cyano-2-methylpropanoate. As a versatile buil...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of methyl 2-cyano-2-methylpropanoate. As a versatile building block in organic synthesis and a precursor for pharmaceuticals and advanced materials, optimizing its synthesis is crucial for efficiency, yield, and purity[1]. This document provides practical, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common issues encountered during its synthesis, which typically involves the alkylation of methyl cyanoacetate.
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Catalyst and Reaction Initiation
Q1: What are the common catalytic systems for synthesizing methyl 2-cyano-2-methylpropanoate via alkylation of methyl cyanoacetate?
The synthesis of methyl 2-cyano-2-methylpropanoate typically proceeds via the C-alkylation of methyl cyanoacetate. This reaction relies on the deprotonation of the acidic α-carbon of the methyl cyanoacetate, followed by nucleophilic attack on a methylating agent. The choice of base is critical and often dictates the reaction's success. Common catalytic systems include:
Strong Bases in Anhydrous Solvents: A prevalent method involves using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF)[2].
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for this transformation. It often employs a solid base like potassium carbonate (K₂CO₃) with a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), in a non-polar solvent[3][4]. The pKa of the starting material, being around 9 for similar cyanoacetates, makes potassium carbonate a suitable base that avoids hydrolysis of the ester group[3].
Weak Organic Bases: For related reactions like Knoevenagel condensations, weak bases such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are used[5]. While the target reaction is an alkylation, understanding the broader context of cyanoacetate reactivity is beneficial.
Q2: My reaction is very slow or has stalled. What are the potential causes and solutions?
A slow or stalled reaction can be attributed to several factors. Here’s a systematic approach to troubleshooting:
Potential Cause
Troubleshooting Steps
Inactive or Insufficient Catalyst/Base
The base (e.g., NaH, K₂CO₃) or catalyst (e.g., piperidine, PTC catalyst) may have degraded due to improper storage or handling. Use a fresh batch of the catalyst or base. For PTC, consider adding an iodide co-catalyst like potassium iodide (KI) to enhance the rate of alkylation[3].
Low Reaction Temperature
The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC)[5].
Presence of Water
Water can inhibit the reaction, especially when using moisture-sensitive reagents like sodium hydride. Ensure all glassware is thoroughly dried and use anhydrous solvents[5].
Poor Mixing
In heterogeneous mixtures (e.g., solid-liquid PTC), inefficient stirring can limit the contact between reagents. Increase the stirring rate to ensure the reaction mixture is homogeneous[5].
Impure Reagents
The purity of starting materials like methyl cyanoacetate and the alkylating agent is crucial. Use freshly distilled or high-purity reagents[5].
Yield and Selectivity Optimization
Q3: I'm experiencing low yields. How can I optimize my reaction conditions?
Low yields are a common challenge. The following decision tree and table can guide your optimization efforts.
Caption: Common mechanisms of catalyst deactivation.
Q6: Can a deactivated catalyst be regenerated?
The possibility of regeneration depends on the deactivation mechanism:
Fouling: If deactivation is due to the deposition of organic materials, washing the catalyst with an appropriate solvent might restore its activity.
Poisoning: If the poison is reversibly bound, it might be removed by washing or a chemical treatment. However, strong, irreversible poisoning often requires replacement of the catalyst.[6]
Sintering: Thermal degradation is generally irreversible.[7]
For phase-transfer catalysts, which are often used in these reactions, deactivation is typically due to poisoning or thermal degradation if the temperature limits are exceeded. In many lab-scale applications, replacing the catalyst is more practical than attempting regeneration.
Experimental Protocols
General Lab-Scale Synthesis using Phase-Transfer Catalysis
This protocol is a representative example and may require optimization for your specific setup.
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl cyanoacetate (1 equivalent), potassium carbonate (2.2 equivalents), and tetrabutylammonium bromide (0.04 equivalents).
Solvent Addition: Add a suitable solvent such as toluene or acetonitrile.
Reagent Addition: Heat the mixture to the desired temperature (e.g., 60-80 °C). Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 2.1 equivalents) dropwise over 30-60 minutes.
Reaction: Stir the mixture vigorously at the set temperature and monitor the reaction progress by TLC or GC.
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl 2-cyano-2-methylpropanoate.
Palladium-Catalyzed Reactions
While less common for this specific transformation, palladium-catalyzed reactions are used for the arylation of cyanoesters.[8][9] These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand.[8][9][10] Optimization in these systems would involve screening different ligands and reaction conditions.
References
ChemBK. (2024, April 11). methyl 2-cyanoprop-2-enoate.
Ningbo Inno Pharmchem Co., Ltd. (2026, March 21). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide.
BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate.
Takimoto, K. (2020). JAIST Repository.
Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. (2012, July 11). ACS Publications.
Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. (2002, January 25). PubMed.
Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. (2001, December 29). ACS Publications.
PubChem. Methyl 2-isocyano-2-methylpropanoate.
PTC C-Alkylation – Interesting Choices.
BenchChem. (2025). The Pivotal Role of Methyl 2-cyano-2-phenylbutanoate in Modern Medicinal Chemistry: A Technical Guide.
BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-cyano-3-methylbut-2-enoate.
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
BenchChem. (2025). Technical Support Center: Scaling Up the Production of Methyl 2-methyl-2-phenylpropanoate.
Sequential closed-loop Bayesian optimization as a guide for organic molecular metallophotocatalyst formulation discovery. (2024, June 11). PMC.
Catalytic asymmetric alkylation of α-cyanocarboxylates and acetoacetates using a phase-transfer catalyst.
Google Patents. (Year). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
ResearchGate. Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene.
The mathematical catalyst deactivation models: a mini review. (2023, July 26). PMC.
Unravelling the deactivation of CuZnO-based catalysts at the industrial scale: a micro to macro scale perspective. Catalysis Science & Technology (RSC Publishing).
Bionano. Troubleshooting Guides.
Google Patents. US7446167B2 - Catalyst deactivation agents and methods for use of same.
Technical Support Center: Purification of Methyl 2-Cyano-2-Methylpropanoate
Welcome to the technical support center for the purification of methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6). This guide is designed for researchers, medicinal chemists, and process development professionals who re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for downstream applications, particularly in pharmaceutical development where it serves as a critical precursor.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot common issues and adapt procedures to your specific experimental outcomes.
This section addresses common challenges encountered during the purification of methyl 2-cyano-2-methylpropanoate.
Q1: What are the most likely impurities in my crude product after synthesis?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent laboratory synthesis involves the alkylation of methyl cyanoacetate with an agent like iodomethane, using a base such as potassium carbonate in a solvent like acetone.[3] Based on this, you should anticipate the following impurities:
Unreacted Starting Materials: Residual methyl cyanoacetate and the alkylating agent.
Inorganic Salts: The base used in the reaction (e.g., potassium carbonate) and salts formed as byproducts (e.g., potassium iodide).
Reaction Solvent: The solvent used for the synthesis (e.g., acetone).
Side-Reaction Products: Over-alkylation products or byproducts from self-condensation of the starting materials can occur, especially if the reaction temperature is not well-controlled.[4]
Q2: My initial work-up left an inorganic salt residue. What is the most effective way to remove it?
A2: Insoluble inorganic salts, like potassium carbonate, are typically removed by filtration directly from the reaction mixture.[3] However, to remove any remaining soluble salts and other aqueous-soluble impurities, a liquid-liquid extraction (LLE) is the most robust method.[5] After removing the bulk of your reaction solvent (if applicable), dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this organic solution sequentially with:
Water: To remove the majority of inorganic salts.
Brine (Saturated NaCl solution): To break any emulsions and further remove water from the organic layer.
This procedure effectively partitions the polar inorganic impurities into the aqueous phase, leaving your target compound in the organic phase.[4][6]
Q3: I performed a simple distillation, but the purity of my methyl 2-cyano-2-methylpropanoate is still below 98%. What should I do?
A3: This is a common issue when impurities have boiling points close to that of your product. Methyl 2-cyano-2-methylpropanoate has a boiling point of approximately 186.5°C at atmospheric pressure and 76°C at 16 mmHg.[3][7] If simple distillation is insufficient, you have two primary, more advanced options:
Fractional Vacuum Distillation: This technique enhances separation efficiency by introducing a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a series of theoretical plates for vapor-liquid equilibria to be established, allowing for a much finer separation of components with close boiling points.
Flash Column Chromatography: This is the preferred method for removing non-volatile or structurally similar impurities.[8][9] It offers a different separation mechanism based on polarity, which is often highly effective when distillation fails.
Q4: How do I choose between fractional distillation and flash chromatography for final purification?
A4: The choice depends on the nature of the impurities and the scale of your reaction.
Choose Fractional Vacuum Distillation if:
The primary impurities are volatile and have a boiling point difference of at least 10-20°C from your product.
You are working on a larger scale (multi-gram to kilogram), as distillation is often more scalable and cost-effective than chromatography.
Choose Flash Column Chromatography if:
Impurities are non-volatile (e.g., baseline material on TLC).
Impurities have very similar boiling points but different polarities.
You require the highest possible purity (>99%) for sensitive applications like drug discovery.[9]
You are working on a small to medium scale (milligram to multi-gram).
A typical workflow might involve an initial aqueous work-up, followed by vacuum distillation to remove the bulk of impurities, and a final "polishing" step with flash chromatography if needed.
Purification Workflow Overview
The following diagram illustrates a comprehensive purification strategy, from the crude reaction output to the final, high-purity product.
Caption: General purification workflow for methyl 2-cyano-2-methylpropanoate.
Detailed Experimental Protocols
Safety First: Before beginning any work, review the Material Safety Data Sheet (MSDS). Methyl 2-cyano-2-methylpropanoate is harmful if swallowed, inhaled, or in contact with skin.[10][11] All operations should be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10][12] The compound is incompatible with strong oxidizing agents.[11]
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
This protocol is designed to remove inorganic salts, water-soluble starting materials, and acidic or basic residues from the crude product.
Initial Filtration & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble solids (e.g., potassium carbonate).[3] Concentrate the filtrate using a rotary evaporator to remove the bulk of the reaction solvent.
Dissolution: Transfer the concentrated crude oil to a separatory funnel. Dissolve the oil in an appropriate organic solvent (e.g., ethyl acetate, 3-5 mL per gram of crude material).
Washing:
Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
Add an equal volume of brine (saturated aq. NaCl). Shake and separate as described above. The brine wash helps to remove residual water from the organic layer.
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl gently. The organic solution is dry when the drying agent no longer clumps together.
Concentration: Filter the dried solution to remove the drying agent. Rinse the flask and drying agent with a small amount of fresh solvent. Concentrate the combined filtrate on a rotary evaporator to yield the crude, salt-free product.
Protocol 2: Fractional Vacuum Distillation
This method is ideal for purifying the product on a multi-gram scale when impurities are volatile.
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum service. Use a short, insulated Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
Distillation:
Place the crude product from the LLE work-up into the distillation flask, adding a magnetic stir bar or boiling chips for smooth boiling.
Slowly reduce the pressure to the target vacuum (e.g., 16 mmHg).
Begin heating the distillation flask gently using a heating mantle.
Collect any low-boiling fractions (foreruns) that distill at a lower temperature than the target product.
Carefully collect the main fraction distilling at a constant temperature. For methyl 2-cyano-2-methylpropanoate, the target is 76°C at 16 mmHg .[3]
Completion: Once the main fraction is collected, stop the heating and allow the apparatus to cool completely before slowly re-introducing air to the system.
Protocol 3: Flash Column Chromatography
This protocol is used to achieve the highest level of purity by separating the target compound from impurities based on polarity.[13]
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes.
Column Packing: Select an appropriately sized flash column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel (e.g., 40-63 µm particle size) as a slurry in the initial, low-polarity mobile phase.[14]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes or vials. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified product.
Troubleshooting Purification: A Decision-Making Guide
Use this diagram to diagnose and solve common purification challenges.
Caption: Decision tree for selecting the appropriate purification method.
Product Characterization
After purification, the identity and purity of methyl 2-cyano-2-methylpropanoate should be confirmed. The expected NMR data is as follows:
Chemsrc. (n.d.). Methyl 2-cyano-2-methylpropanoate. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026, March 21). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
Methyl 2-Cyano-2-methylacetate vs. Ethyl 2-Cyanopropanoate: A Comprehensive Reactivity and Application Guide
As a Senior Application Scientist, I frequently consult on the design of synthetic routes involving α -substituted active methylene compounds. Choosing between methyl 2-cyano-2-methylacetate (more accurately named methyl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the design of synthetic routes involving
α
-substituted active methylene compounds. Choosing between methyl 2-cyano-2-methylacetate (more accurately named methyl 2-cyanopropanoate) and ethyl 2-cyanopropanoate is a critical decision that impacts reaction kinetics, downstream processing, and overall yield.
Both compounds feature a chiral
α
-carbon flanked by an electron-withdrawing cyano group and an ester carbonyl. This dual withdrawal renders the
α
-proton highly acidic, making these molecules premier building blocks for generating quaternary stereocenters via alkylation or Michael additions. This guide objectively compares their physicochemical properties, mechanistic reactivity, and field-proven experimental workflows.
Physicochemical Properties & Structural Nuances
While structurally similar, the difference between a methyl and an ethyl ester group subtly alters the lipophilicity, boiling point, and steric profile of the molecule. The methyl ester is slightly less sterically hindered, whereas the ethyl ester offers marginally better stability against unwanted hydrolysis during aqueous workups.
Table 1: Physicochemical Properties Comparison
Property
Methyl 2-Cyanopropanoate
Ethyl 2-Cyanopropanoate
CAS Number
14618-77-0
1572-99-2
Molecular Formula
C₅H₇NO₂
C₆H₉NO₂
Molecular Weight
113.11 g/mol
127.14 g/mol
Boiling Point
~190.2 °C
~208–210 °C
Predicted XLogP
0.6
0.9
Primary Utility
High-reactivity Michael donor
Stable alkylation substrate
Data supported by authoritative databases including PubChem .
Mechanistic Reactivity Profile
To master the use of these reagents, one must understand the causality behind their reactivity. Both esters readily form resonance-stabilized enolates, but their subsequent behavior diverges based on the electrophile and the reaction conditions.
Enolate Formation and Nucleophilicity
The abstraction of the
α
-proton forms an ambident enolate. Because the negative charge is delocalized over the
α
-carbon, the cyano nitrogen, and the ester oxygen, the enolate acts as a potent nucleophile .
Steric Impact: The methyl ester's smaller profile allows for slightly faster reaction rates when attacking sterically congested electrophiles (e.g., bulky alkyl halides).
Transesterification Caution: A critical failure point in these reactions is base selection. If sodium methoxide (NaOMe) is used to deprotonate the ethyl ester, transesterification will occur, yielding a contaminated mixture of methyl and ethyl products. To prevent this, the alkoxide base must strictly match the ester group, or a non-nucleophilic base (e.g., NaH, K₂CO₃) must be used.
Carbonyl Electrophilicity & Hydrolysis
If your downstream synthetic sequence involves saponification (hydrolysis) or amidation, the methyl ester is the superior choice. The reduced steric bulk around the carbonyl carbon lowers the activation energy for nucleophilic attack. Conversely, if the intermediate must endure harsh, prolonged basic conditions without premature hydrolysis, the ethyl ester provides a vital steric shield.
Figure 1: Mechanistic pathways for enolate formation and subsequent electrophilic trapping.
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure high-fidelity results.
Protocol A:
α
-Alkylation of Ethyl 2-Cyanopropanoate
This protocol utilizes NaH to ensure irreversible, quantitative enolate formation prior to the introduction of the electrophile .
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the suspension to 0 °C.
Deprotonation: Slowly add ethyl 2-cyanopropanoate (1.0 eq) dropwise. Self-Validation Checkpoint: The reaction is complete when the evolution of hydrogen gas visibly ceases (typically 15–30 minutes).
Electrophilic Attack: Add the alkyl halide (e.g., methyl iodide, 1.05 eq) dropwise at 0 °C.
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor via TLC to ensure the disappearance of the starting material and to prevent dialkylation.
Quench & Isolate: Carefully quench with deionized water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Figure 2: Step-by-step experimental workflow for the
α
-alkylation of 2-cyanopropanoates.
Protocol B: Michael Addition using Methyl 2-Cyanopropanoate
Methyl 2-cyanopropanoate is an excellent Michael donor. In advanced catalytic studies, it is frequently reacted with methyl vinyl ketone (MVK) to form complex architectures .
Setup: Dissolve methyl 2-cyanopropanoate (1.0 eq) and MVK (1.2 eq) in 1,4-dioxane.
Catalysis: Add a mild base such as K₂CO₃ (1.2 eq). A mild base is strictly chosen to prevent the polymerization of MVK.
Reaction: Stir the mixture at room temperature for 24–48 hours.
Workup: Dilute the reaction mixture with dichloromethane (DCM) and extract with 1 M HCl to neutralize the base. Separate the organic phase, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol C: Saponification of Ethyl 2-Cyanopropanoate
If the ester must be converted to a carboxylic acid salt for subsequent coupling, the ethyl ester can be robustly hydrolyzed .
Setup: Prepare a solution of Potassium Hydroxide (KOH, 0.98 eq) in a mixture of methanol and water. Cool to 0 °C.
Hydrolysis: Stir the mixture at 30 °C for 14 hours.
Isolation: Concentrate the mixture under reduced pressure. Treat the residue with toluene and concentrate a second time to azeotropically remove residual water, yielding anhydrous potassium 2-cyanopropanoate.
Quantitative Data Summary
The following table synthesizes expected yields and reaction times based on optimized literature conditions.
PubChem - Methyl 2-cyano-2-methylacetate (CID 247818). National Center for Biotechnology Information. Available at:[Link]
PubChem - Ethyl 2-cyanopropionate (CID 98018). National Center for Biotechnology Information. Available at:[Link]
Journal of Organometallic Chemistry - Synthesis and crystal structures of the first C2-symmetric bis-aldimine NCN-pincer complexes of platinum and palladium. Fossey, J. S., et al. (2007). Available at:[Link]
Google Patents - Compounds for the activation of AMPK (WO2024084390A1).
Comparative
Comparative Guide: Methyl 2-Cyanopropanoate vs. Methyl Cyanoacetate in Organic Synthesis
For researchers and drug development professionals, selecting the correct active methylene compound is a critical decision that dictates the mechanistic pathway of a synthesis. While Methyl cyanoacetate (MCA) and Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, selecting the correct active methylene compound is a critical decision that dictates the mechanistic pathway of a synthesis. While Methyl cyanoacetate (MCA) and Methyl 2-cyanopropanoate (MCP) share a core cyanoester framework, the presence of a single alpha-methyl group in MCP fundamentally alters its reactivity, pKa, and application scope.
This guide provides an authoritative comparison of these two reagents, detailing their physicochemical properties, mechanistic divergence, and field-proven, self-validating experimental protocols.
The structural difference between MCA and MCP lies entirely at the alpha-carbon. MCA possesses two highly acidic alpha-protons, making it a classic active methylene compound. In contrast, MCP features a methyl substitution, leaving it with only a single alpha-proton.
This single substitution creates a sterically hindered secondary enolate upon deprotonation and prevents the molecule from undergoing the standard dehydration steps seen in classic condensation reactions. Interestingly, despite MCP's higher molecular weight, its boiling point and density are lower than MCA's. The alpha-methyl group disrupts the intermolecular dipole-dipole interactions that tightly pack MCA molecules [1].
Quantitative Data Comparison
Property
Methyl Cyanoacetate (MCA)
Methyl 2-Cyanopropanoate (MCP)
CAS Number
105-34-0
14618-77-0
Molecular Formula
C₄H₅NO₂
C₅H₇NO₂
Molecular Weight
99.09 g/mol
113.11 g/mol
Alpha-Protons
2
1
Boiling Point
204–207 °C
190.2 °C
Density (at 25°C)
1.123 g/mL
1.044 g/mL
Primary Synthetic Role
Knoevenagel condensations, heterocycles
Asymmetric alkylation, quaternary centers
Mechanistic Pathways: Knoevenagel vs. Quaternary Center Formation
The availability of alpha-protons dictates the synthetic utility of these two reagents:
MCA (The Condensation Workhorse): Because MCA has two alpha-protons, its deprotonation forms an enolate that readily attacks carbonyls. The resulting aldol intermediate still possesses one acidic alpha-proton, allowing for a rapid E1cB elimination of water to form a stable
α,β
-unsaturated system. This makes MCA the premier choice for [2].
MCP (The Quaternary Builder): MCP has only one alpha-proton. Upon deprotonation, it forms a sterically encumbered secondary enolate. When it attacks an electrophile, the resulting adduct lacks the necessary alpha-proton to undergo dehydration. Therefore, the reaction halts at the addition stage, making MCP an exceptional nucleophile for forming complex quaternary stereocenters in drug development [3].
Divergent reactivity pathways of MCA and MCP based on alpha-proton availability.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the physical setup itself provides real-time confirmation of reaction progress.
Protocol A: Knoevenagel Condensation using Methyl Cyanoacetate
Objective: Synthesis of an
α,β
-unsaturated cyanoester.
Self-Validation Mechanism: The reaction's progress is volumetrically validated by the stoichiometric accumulation of water in the Dean-Stark trap.
Reagent Preparation: To a flame-dried round-bottom flask, add methyl cyanoacetate (1.0 eq) and the target ketone/aldehyde (1.5 eq).
Solvent & Catalyst Addition: Dissolve the mixture in anhydrous toluene. Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
Causality: Piperidine acts as a dual-purpose catalyst. It forms a highly reactive iminium ion intermediate with the carbonyl (lowering its LUMO) while acting as a mild base to deprotonate MCA. Acetic acid buffers the system to prevent unwanted Michael addition of the product and facilitates the final dehydration step.
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat to reflux (~110°C).
Causality: Because the Knoevenagel condensation is an equilibrium-driven process, the Dean-Stark trap continuously removes the water byproduct via azeotropic distillation, driving the reaction to completion per Le Chatelier's principle [4].
Isolation: Once the theoretical volume of water is collected, cool the mixture. Wash with 1M HCl to neutralize the piperidine, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.
Self-validating experimental workflow for MCA-driven Knoevenagel condensation.
Protocol B: Diastereoselective Alkylation using Methyl 2-Cyanopropanoate
Objective: Formation of a quaternary stereocenter via enolate alkylation.
Self-Validation Mechanism: Success is validated via ¹H-NMR by the complete disappearance of the distinct alpha-proton signal (~3.8 ppm) and the emergence of complex multiplet signals corresponding to the newly introduced alkyl group.
Enolate Formation: In a flame-dried flask under argon, dissolve methyl 2-cyanopropanoate (1.0 eq) in anhydrous 1,4-dioxane. Add anhydrous K₂CO₃ (1.2 eq) at room temperature. For strict stereocontrol, use L-selectride at -78°C [5].
Causality: K₂CO₃ is chosen for mild, thermodynamically controlled deprotonation to avoid hydrolyzing the delicate methyl ester. L-selectride is used when bulky, kinetically controlled enolate formation is required for asymmetric induction.
Electrophile Addition: Slowly introduce the alkylating agent (e.g., an alkyl halide) (1.0 eq) via syringe pump.
Reaction Progression: Stir the mixture for 24-48 hours. Monitor via TLC (using a UV lamp and KMnO₄ stain) until the MCP starting material spot is entirely consumed.
Quenching & Purification: Quench the reaction with 1M HCl.
Causality: The acid neutralizes the base and protonates any unreacted enolate, halting the reaction. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the quaternary product.
References
Cativiela, C., et al. "Chiral 2-Cyanocinnamates in Conjugate Addition and Subsequent 'Diastereoselective Enolate' Alkylation." Oxford Academic. URL: [Link]
Toth, et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry (ACS Publications). URL: [Link]
LookChem. "CAS 14618-77-0: 2-Cyanopropionic acid methyl ester Chemical Properties and Safety Data." LookChem. URL:[Link]
A Comparative Guide to HPLC Validation Methods for Determining Methyl 2-Cyano-2-Methylacetate Purity
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. Methyl 2-cyano-2-methylacetate, a key building block in the synthesis of various org...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. Methyl 2-cyano-2-methylacetate, a key building block in the synthesis of various organic compounds, is no exception. Ensuring its purity is critical for downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and overall product quality. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of HPLC validation methodologies for determining the purity of methyl 2-cyano-2-methylacetate. We will delve into the rationale behind experimental choices, present a detailed, robust HPLC method as a primary recommendation, and compare its performance with alternative analytical techniques. All methodologies are presented in the context of international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and defensible data.
The Criticality of a Validated Purity Method
The ICH guidelines Q2(R2) and Q14 outline a modernized, lifecycle-based approach to analytical procedure validation, emphasizing a deep understanding of the method's capabilities and limitations.[2] This guide is written in the spirit of these guidelines, focusing not just on the "what" but also the "why" of method validation.
Recommended HPLC Validation Method for Methyl 2-Cyano-2-Methylacetate
While a specific validated HPLC method for methyl 2-cyano-2-methylacetate is not extensively documented in publicly available literature, a robust reversed-phase HPLC (RP-HPLC) method can be established based on the physicochemical properties of the molecule and analytical practices for similar compounds, such as other cyanoacrylate esters.[3]
Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Instrumentation
HPLC with UV or Diode Array Detector (DAD)
UV detection is suitable for compounds with a chromophore. The cyano and ester groups in methyl 2-cyano-2-methylacetate should provide sufficient UV absorbance at lower wavelengths (around 210 nm). A DAD allows for peak purity analysis.
Column
C18, 4.6 x 150 mm, 5 µm particle size
A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of small organic molecules like methyl 2-cyano-2-methylacetate.[3]
Mobile Phase
Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v)
A simple isocratic mobile phase of acetonitrile and water is a good starting point for method development. The ratio can be optimized to achieve a suitable retention time and resolution from impurities. The use of a buffer is generally not necessary unless pH control is required to improve peak shape or stability.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[3]
Column Temperature
30°C
Maintaining a constant column temperature ensures reproducible retention times.[3]
Detection Wavelength
~210 nm (to be confirmed by UV scan)
The wavelength of maximum absorbance should be determined by running a UV scan of a standard solution of methyl 2-cyano-2-methylacetate.
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Experimental Protocol: A Step-by-Step Guide
1. Preparation of Solutions
Mobile Phase: Prepare the desired mixture of HPLC-grade acetonitrile and water. Filter through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of methyl 2-cyano-2-methylacetate reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations suitable for the validation experiments (e.g., for linearity).
2. Sample Preparation
Accurately weigh a sample of methyl 2-cyano-2-methylacetate and dissolve it in the mobile phase to achieve a concentration within the calibration range.
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
3. Chromatographic Analysis
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the prepared standard and sample solutions.
Record the chromatograms and integrate the peak areas.
Method Validation Workflow
The following diagram illustrates the logical workflow for validating the proposed HPLC method in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Development and Validation.
In-Depth Look at Validation Parameters
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[2] To demonstrate this, forced degradation (stress testing) studies are essential.[4][5]
Objective: To intentionally degrade the methyl 2-cyano-2-methylacetate sample to generate potential degradation products and demonstrate that they are well-separated from the main peak.[6]
Protocol:
Acid Hydrolysis: Reflux the sample in 0.1 M HCl.
Base Hydrolysis: Reflux the sample in 0.1 M NaOH.
Oxidative Degradation: Treat the sample with 3% H₂O₂.
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).
Photolytic Degradation: Expose the sample to UV light.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a DAD can further confirm that the main peak is spectrally pure under all stress conditions.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Protocol: Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.
Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[2]
Protocol: Perform a recovery study by spiking a placebo (if a formulation) or a known sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The percent recovery should be within a predefined range, typically 98-102%.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[2]
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ should be validated by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Protocol: Introduce small changes to the method, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2°C)
Mobile phase composition (e.g., ± 2% organic component)
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits.
Caption: Key Parameters in HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the purity determination of cyanoacrylate esters. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.
Technique
Principle
Advantages for Methyl 2-Cyano-2-Methylacetate Analysis
Disadvantages
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
High resolution and efficiency; suitable for a wide range of compounds; well-established and accepted by regulatory agencies.[7]
May require derivatization for compounds without a UV chromophore; can consume significant amounts of organic solvents.
Gas Chromatography (GC)
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Excellent for volatile and thermally stable compounds; high sensitivity, especially with a Mass Spectrometry (MS) detector.[8]
Methyl 2-cyano-2-methylacetate may require derivatization to increase volatility and thermal stability; not suitable for non-volatile impurities.
Capillary Electrophoresis (CE)
Separation of charged molecules in an electric field based on their electrophoretic mobility.
High efficiency and resolution; very low sample and reagent consumption; rapid analysis times.[9]
Primarily suitable for charged species; sensitivity can be lower than HPLC-UV for some analytes. May require indirect UV detection for non-absorbing ions.[9]
Fourier-Transform Infrared Spectroscopy (FT-IR)
Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.
Rapid and non-destructive; useful for identity confirmation and detecting the presence of functional groups characteristic of impurities.[10]
Generally not suitable for quantifying low levels of impurities; complex mixtures can be difficult to analyze without chemometrics.
Conclusion
The development and validation of a robust HPLC method are crucial for ensuring the quality and purity of methyl 2-cyano-2-methylacetate. The proposed RP-HPLC method, when validated according to ICH guidelines, provides a reliable framework for accurate and precise purity determination. The key to a successful validation lies in a systematic approach that evaluates specificity through forced degradation, as well as linearity, accuracy, precision, and robustness. While alternative techniques like GC and CE offer certain advantages, HPLC remains the most versatile and widely accepted method for this application in a regulated environment. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a scientifically sound and defensible analytical method for this important chemical intermediate.
References
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
CORE. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. Retrieved from [Link]
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
American Journal of PharmTech Research. (2017, April 1). Estimation of IsoAmyl-2-CyanoAcrylate Purity by Gas Chromatography. Retrieved from [Link]
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
European Journal of Pharmaceutical and Medical Research. (2018). Forced degradation – A Review. Retrieved from [Link]
DCU Research Repository. (n.d.). Novel Separation Strategies in Industrial And Environmental Analysis. Retrieved from [Link]
ResearchGate. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
Google Books. (2013, October 22). Analytical Methods for Organic Cyano Groups.
AZoM. (2019, June 11). Analyzing Glues for Quality Control with FT-IR. Retrieved from [Link]
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
World Journal of Pharmaceutical and Life Sciences. (2024, July 12). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. Retrieved from [Link]
PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
A Senior Application Scientist's Guide to GC-MS Analysis and Comparative Profiling of Methyl 2-Cyano-2-Methylacetate Batches
Introduction: The Imperative of Purity in Chemical Synthesis Methyl 2-cyano-2-methylacetate is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and specialty chemicals like α-cy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Purity in Chemical Synthesis
Methyl 2-cyano-2-methylacetate is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and specialty chemicals like α-cyanoacrylates.[1] In any multi-step synthesis, the quality of the starting materials and intermediates is paramount. The presence of even trace impurities can have a profound impact on reaction yield, downstream purification processes, and the safety and efficacy of the final product. Therefore, for researchers, scientists, and drug development professionals, the ability to rigorously assess and compare different batches of a chemical intermediate is not merely a quality control measure; it is a fundamental component of reproducible and reliable science.
This guide provides an in-depth technical framework for the use of Gas Chromatography-Mass Spectrometry (GC-MS) to conduct a comparative analysis of different batches of methyl 2-cyano-2-methylacetate. GC-MS is the analytical method of choice due to its unique ability to separate volatile and semi-volatile compounds and provide definitive structural identification.[2][3] We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, ensuring the protocol is a self-validating system for generating trustworthy and authoritative data.
The Analytical Rationale: Why GC-MS is the Gold Standard for this Application
The selection of an analytical technique must be driven by the physicochemical properties of the analyte and the specific questions being asked. For comparing batches of methyl 2-cyano-2-methylacetate, GC-MS is superior for several key reasons.
Separation Power of Gas Chromatography (GC): GC excels at separating complex mixtures of volatile compounds.[4][5] Methyl 2-cyano-2-methylacetate (C5H7NO2, M.W. 113.11 g/mol ) is sufficiently volatile for this technique.[6] More importantly, potential impurities arising from synthesis—such as unreacted starting materials, residual solvents, or byproducts from side reactions—will likely have different boiling points and polarities, allowing the GC column to separate them into distinct peaks over time.[7]
Identification Power of Mass Spectrometry (MS): As separated components exit the GC column, they enter the mass spectrometer. The standard Electron Ionization (EI) source bombards the molecules with high-energy electrons, causing them to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint."[8] This fingerprint can be compared against extensive, curated databases like the NIST/EPA/NIH Mass Spectral Library for confident identification of both the main component and unknown impurities.[9][10][11][12] This combination of chromatographic separation and mass-based identification provides a much higher degree of certainty than either technique alone.[2]
The Complete Experimental Workflow: From Sample to Result
A robust analytical method requires a systematic and logical workflow. The following diagram outlines the entire process, designed to ensure data integrity and reproducibility at each stage.
Caption: Overall workflow for comparative GC-MS analysis.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to introduce a representative aliquot of the sample into the instrument in a suitable solvent without introducing contamination.
Solvent Selection: Choose a high-purity (e.g., HPLC or GC-grade) solvent in which methyl 2-cyano-2-methylacetate is freely soluble and that does not co-elute with the main peak or key impurities. Dichloromethane is an excellent first choice.
Blank Preparation: Fill a 2 mL autosampler vial with the chosen solvent. This "Solvent Blank" is critical for identifying any contamination from the solvent or the system itself.
Reference Standard Preparation: If available, use a certified reference material (CRM) of methyl 2-cyano-2-methylacetate. Accurately weigh and dissolve the CRM in the solvent to a final concentration of approximately 1 mg/mL (1000 ppm). This standard is used to confirm the retention time and mass spectrum of the pure compound.
Batch Sample Preparation: For each batch to be analyzed, accurately weigh and dissolve the sample in the solvent to a final concentration of approximately 1 mg/mL. Ensure complete dissolution before transferring to a labeled autosampler vial.
Detailed Protocol: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point. The choice of a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5MS) is deliberate; it is a versatile, industry-standard column that provides excellent resolution for a wide range of semi-polar compounds.[13][14]
Parameter
Recommended Setting
Justification (The "Why")
GC System
Agilent 7890 or equivalent
Standard, reliable gas chromatograph.
MS System
Agilent 5977 or equivalent
Sensitive and robust mass selective detector.
Column
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
A general-purpose, robust column providing good separation for a wide range of analytes based on boiling point and polarity.[14]
Carrier Gas
Helium, Constant Flow
Inert gas essential for carrying the sample through the column; constant flow mode provides more stable retention times than constant pressure.
Flow Rate
1.0 mL/min
Optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the sample upon injection without causing thermal degradation.
Injection Mode
Split (e.g., 50:1 ratio)
The main component is at a high concentration. A split injection prevents overloading the column and detector, ensuring sharp, symmetrical peaks.
Injection Volume
1 µL
Standard volume for capillary GC.
Oven Program
Initial: 50 °C, hold 2 min.Ramp: 10 °C/min to 280 °C.Hold: 5 min.
The initial hold separates highly volatile impurities (e.g., residual solvents). The ramp effectively separates compounds based on their boiling points. The final hold ensures all components elute.
MS Source Temp.
230 °C
Standard temperature for an EI source.
MS Quad Temp.
150 °C
Standard temperature for the quadrupole mass filter.
Ionization Mode
Electron Ionization (EI) at 70 eV
The standard energy for EI, creating reproducible fragmentation patterns that are directly comparable to library spectra.[15]
Acquisition Mode
Full Scan
Acquires all mass fragments over a range (e.g., 35-400 amu), which is essential for identifying unknown impurities.
Solvent Delay
3 minutes
Prevents the high-concentration solvent peak from entering and saturating the MS detector, which would shorten filament life.
Data Interpretation and Comparative Profiling
Once the data is acquired, the next step is a systematic interpretation to build a comparative profile of the batches.
Caption: Logical flow for peak identification and quantification.
Peak Identification
Main Component: The largest peak in the chromatogram should correspond to methyl 2-cyano-2-methylacetate. Confirm this by comparing its retention time and mass spectrum to the injected reference standard.
Impurity Identification: For all other peaks, extract the mass spectrum and perform a search against the NIST/EPA/NIH library.[9][10] The search provides a "hit list" of potential matches ranked by a Match Factor.[15]
Expertise in Action: A high Match Factor (>900) indicates an excellent match, while scores of 800-900 are good.[15] However, an experienced chemist must manually verify the result. Isomers can have very similar mass spectra but different retention times. The fragmentation pattern should also make chemical sense based on the expected structure.
Hypothetical Case Study: Comparative Data
To illustrate the process, consider the analysis of three hypothetical batches. The results are summarized below. This table format allows for a clear and objective comparison.
Batch ID
Retention Time (min)
Area %
Proposed Identity
NIST Match Factor
Interpretation
Batch A
10.52
99.85%
Methyl 2-cyano-2-methylacetate
985
High Purity Batch.
8.21
0.11%
Toluene
960
Trace residual solvent.
---
0.04%
Minor Unknowns
< 700
Batch B
10.52
98.55%
Methyl 2-cyano-2-methylacetate
984
Contains Precursor Impurity.
9.78
1.25%
Methyl Cyanoacetate
975
Significant level of unreacted starting material.
8.21
0.15%
Toluene
958
Trace residual solvent.
---
0.05%
Minor Unknowns
< 700
Batch C
10.52
98.90%
Methyl 2-cyano-2-methylacetate
985
Contains Degradation Product.
11.89
0.95%
2-Cyanopropanamide
910
Potential hydrolysis product from improper storage (exposure to moisture).
---
0.15%
Minor Unknowns
< 700
Analysis of the Case Study:
Batch A represents a high-quality product, with purity exceeding 99.8% and only a trace amount of a common solvent.
Batch B is of lower quality due to the presence of a significant impurity (1.25%) identified as methyl cyanoacetate, a likely precursor in the synthesis. This suggests an incomplete reaction.
Batch C shows evidence of degradation. The presence of 2-cyanopropanamide suggests the ester group may have hydrolyzed, possibly due to exposure to moisture during storage.
Ensuring Trustworthiness: Method Validation
For routine quality control in a regulated environment, this method would be subject to formal validation according to ICH guidelines.[16] Key parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by the chromatographic separation of all identified impurities.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[16]
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a given range.
Accuracy & Precision: Ensuring the results are close to the true value and are reproducible across multiple injections and preparations.[17]
Conclusion
Gas Chromatography-Mass Spectrometry provides an exceptionally powerful and reliable platform for the comparative profiling of methyl 2-cyano-2-methylacetate batches. By combining a robust, well-justified experimental protocol with a systematic approach to data interpretation, researchers can confidently assess batch-to-batch consistency, identify potential issues in synthesis or storage, and ensure the quality of materials used in their critical work. This guide serves as a comprehensive framework for implementing such an analysis, grounding every step in sound scientific principles to generate data that is both accurate and authoritative.
References
National Institute of Standards and Technology. (2012). Tandem Mass Spectral Library. NIST. [Link]
Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. [Link]
Diablo Analytical. (n.d.). NIST Mass Spectral Library. [Link]
ASTM International. (2024). E1642 Standard Practice for General Techniques of Gas Chromatography Infrared (GC/IR) Analysis. ASTM. [Link]
Scribd. (n.d.). ASTM E 260 - Gas Chromatography Standard. [Link]
Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. [Link]
ASTM International. (2021). E355 Standard Practice for Gas Chromatography Terms and Relationships. ASTM. [Link]
iTeh Standards. (2020). ASTM D1946-90(2019) - Standard Practice for Analysis of Reformed Gas by Gas Chromatography. [Link]
ASTM International. (2023). D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors. ASTM. [Link]
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]
Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. [Link]
Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. [Link]
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]
EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). [Link]
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
Medistri SA. (2024). GC/MS Identification of Impurities. [Link]
Journal of Analytical Toxicology. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-2-methylacetate. PubChem. [Link]
Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
Methyl 2-cyano-2-methylacetate vs. Isobutyl 2-cyanoacetate: A Comparative Guide on Catalytic Performance
Introduction & Mechanistic Divergence In the realm of active methylene chemistry, the structural nuances of a nucleophile dictate both the reaction pathway and the stereochemical outcome. This guide provides a rigorous c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Divergence
In the realm of active methylene chemistry, the structural nuances of a nucleophile dictate both the reaction pathway and the stereochemical outcome. This guide provides a rigorous comparative analysis of methyl 2-cyano-2-methylacetate (widely recognized in literature as methyl 2-cyanopropionate[1]) and isobutyl 2-cyanoacetate .
While both reagents share the core cyanoacetate motif, their performance in catalysis diverges fundamentally due to their
α
-carbon substitution patterns:
Methyl 2-cyano-2-methylacetate possesses a single acidic
α
-proton due to its
α
-methyl group. This steric hindrance entirely precludes
β
-elimination pathways (such as dehydration). Consequently, it is the quintessential substrate for asymmetric Michael additions , where its reaction with electrophiles generates a highly prized chiral quaternary stereocenter[2].
Isobutyl 2-cyanoacetate features an unsubstituted
α
-carbon (two acidic protons) paired with a bulky, lipophilic isobutyl ester. The presence of two
α
-protons allows for initial nucleophilic attack followed by rapid dehydration, making it the ideal substrate for Knoevenagel condensations to form substituted cyanoacrylates[3].
Comparative Performance Data
To facilitate reagent selection for your synthetic workflows, the physical and catalytic properties of both compounds are summarized below.
Parameter
Methyl 2-cyano-2-methylacetate
Isobutyl 2-cyanoacetate
CAS Number
14618-77-0
13361-31-4
α
-Protons
1 (Monosubstituted)
2 (Unsubstituted)
Steric Profile
High (
α
-methyl group)
Moderate (Bulky isobutyl ester)
Primary Reaction
Asymmetric Michael Addition
Knoevenagel Condensation
Stereochemical Output
Quaternary stereocenter
Alkene (
E/Z
geometry)
Typical Catalyst
Chiral Pd/Rh Pincer Complexes
Piperidine / Ammonium Acetate
Key Advantage
Prevents over-alkylation/elimination
High lipophilicity, tunable ester bulk
Workflow & Logic Visualizations
The decision to utilize either reagent depends heavily on the target molecule's architectural requirements. The following decision tree outlines the logical selection process based on stereochemical goals.
Caption: Logical decision tree for selecting active methylene reagents based on structural targets.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must be self-validating systems where the causality of each step is understood. Below are the optimized procedures for both reagents.
Protocol A: Asymmetric Michael Addition (Methyl 2-cyano-2-methylacetate)
This protocol utilizes a chiral NCN pincer palladium complex to overcome the steric hindrance of the
α
-methyl group, yielding a quaternary stereocenter with high enantioselectivity (up to 81% ee)[4].
Causality & Design:
Why AgOTf? Silver triflate is used to abstract the chloride from the Pd-pincer precatalyst. This generates a highly Lewis acidic, cationic Pd species essential for coordinating the sterically hindered
α
-methylated enolate[2].
Why DIPEA? Diisopropylethylamine is chosen as the base because its extreme steric bulk prevents competitive nucleophilic attack on the electrophile (vinyl ketone), ensuring only the Pd-coordinated enolate reacts.
Step-by-Step Methodology:
Catalyst Activation: In an inert atmosphere (glovebox), dissolve 0.5 mol % of the chiral NCN pincer palladium chloride complex in dry benzene (2.0 mL). Add 0.5 mol % of AgOTf and stir for 15 minutes at 25 °C to form the active triflate complex.
Enolate Formation: Add 1.0 equivalent of methyl 2-cyano-2-methylacetate to the activated catalyst solution, followed immediately by 0.1 equivalents of DIPEA. Stir for 5 minutes.
Electrophilic Addition: Dropwise add 1.2 equivalents of methyl vinyl ketone.
Reaction Monitoring: Stir the mixture at 25 °C for 4 hours. Monitor the disappearance of the cyanoacetate via TLC (Hexanes/EtOAc 4:1).
Isolation & Validation: Quench with saturated aqueous
NH4Cl
. Extract with diethyl ether, dry over
MgSO4
, and concentrate. Purify via Kugelrohr distillation. Validate the enantiomeric excess (ee) using chiral GC analysis (e.g., Cyclodex CB column)[2].
Caption: Step-by-step experimental workflow for Pd-catalyzed asymmetric Michael addition.
This protocol exploits the dual
α
-protons of isobutyl 2-cyanoacetate to synthesize biologically active unsaturated cyanoacrylate derivatives[3][5].
Causality & Design:
Why Microwave Irradiation? The isobutyl ester provides significant steric bulk, which can slow down the condensation. Microwave irradiation accelerates the dehydration step, driving the equilibrium toward the alkene product in under 60 seconds[5].
Why Ammonium Acetate? It acts as a bifunctional catalyst; the acetate abstracts the
α
-proton to form the enolate, while the ammonium ion activates the aldehyde carbonyl toward nucleophilic attack.
Step-by-Step Methodology:
Reagent Mixing: In a microwave-safe vessel, combine 1.0 equivalent of isobutyl 2-cyanoacetate and 1.0 equivalent of the target aromatic aldehyde under solvent-free conditions.
Catalyst Addition: Add 0.1 equivalents of ammonium acetate (
NH4OAc
) or piperidine to the mixture[3].
Irradiation: Subject the mixture to microwave irradiation (approx. 300W) for 30–60 seconds.
Cooling & Crystallization: Allow the vessel to cool to room temperature. The crude product will typically precipitate as a solid mass.
Isolation & Validation: Recrystallize the crude mass from hot ethanol. Validate the structure and
E/Z
geometry using
1H
and
13C
NMR spectroscopy, specifically looking for the characteristic alkene proton shift[5].
References
NCN Pincer Palladium Complexes: Their Preparation via a Ligand Introduction Route and Their Catalytic Properties | Journal of the American Chemical Society | 4
Development of Chiral Pincer Palladium Complexes Bearing a Pyrroloimidazolone Unit. Catalytic Use for Asymmetric Michael Addition | Organic Letters | 6
Cas 14618-77-0, 2-Cyanopropionic acid methyl ester | LookChem | 1
Design, Synthesis, and antimicrobial studies of some unsaturated isobutyl cyanoacrylate Derivatives: In Vitro and in Silico investigation | ResearchGate | 5
Synthesis and styrene copolymerization of halogen novel ring-substituted isobutyl phenylcyanoacrylates | ChemRxiv | 3
A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-Cyano-2-Methylpropanoate via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract The unequivocal confirmation of a chemical structure is the bedrock of modern chemical and pharmaceutical research. For novel small molecules like methyl 2-cyano-2-methylpropanoate, a versatile building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The unequivocal confirmation of a chemical structure is the bedrock of modern chemical and pharmaceutical research. For novel small molecules like methyl 2-cyano-2-methylpropanoate, a versatile building block in organic synthesis, rigorous structural validation is not merely a formality but a prerequisite for its application in complex synthetic pathways and drug development.[1] This guide provides an in-depth, experience-driven protocol for the validation of newly synthesized methyl 2-cyano-2-methylpropanoate using ¹H and ¹³C NMR spectroscopy. We will delve into the predictive analysis of its spectral features, present a robust experimental workflow, and compare the results with orthogonal analytical techniques to establish a self-validating system for structural confirmation. This document is intended for researchers and professionals who require not just a protocol, but a foundational understanding of the causality behind each experimental step.
Predictive NMR Analysis: Establishing the Spectroscopic Blueprint
Before stepping into the laboratory, a meticulous in silico analysis of the target molecule is paramount. This predictive step transforms the subsequent experimental work from a discovery process into a confirmatory one. The structure of methyl 2-cyano-2-methylpropanoate (C₆H₉NO₂) possesses distinct features that should translate into a clean, unambiguous NMR signature.
Molecular Structure and Symmetry:
The molecule contains a quaternary carbon bonded to two methyl groups, a cyano group, and an ester functionality. Due to the free rotation around the C-C single bond, the two methyl groups attached to the quaternary carbon are chemically equivalent.[2] This symmetry is a key feature that simplifies the expected spectrum.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be remarkably simple, showing only two signals. The absence of adjacent, non-equivalent protons for all proton groups in the molecule means we anticipate seeing only singlets.
Predicted Signal
# of Protons (Integration)
Multiplicity
Expected Chemical Shift (δ, ppm)
Rationale for Chemical Shift
(a) -C(CH ₃)₂
6H
Singlet
~ 1.6 ppm
These protons are on sp³ carbons, but the adjacent electron-withdrawing cyano and carbonyl groups will cause a slight downfield shift from a typical alkane.[3]
(b) -O-CH ₃
3H
Singlet
~ 3.7 ppm
Protons of a methyl ester are deshielded by the adjacent electronegative oxygen atom, placing them significantly downfield.[3][4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon environments. Based on the molecule's structure, we predict five distinct signals.
Predicted Signal
Carbon Environment
Expected Chemical Shift (δ, ppm)
Rationale for Chemical Shift
(c) -C(C H₃)₂
Methyl (Alkyl)
~ 25 ppm
Typical sp³ hybridized methyl carbon. The value is influenced by the proximity to the electron-withdrawing groups.
(d) -C (CH₃)₂
Quaternary Carbon
~ 40 ppm
This sp³ carbon is shifted downfield due to being bonded to three non-hydrogen substituents, including two electronegative groups.
(e) -O-C H₃
Methyl (Ester)
~ 52 ppm
The direct attachment to the highly electronegative oxygen atom results in a significant downfield shift.[5][6]
(f) -C ≡N
Cyano Carbon
~ 118 ppm
Cyano group carbons typically resonate in this region of the spectrum.[7]
(g) -C =O
Carbonyl (Ester)
~ 168 ppm
Ester carbonyl carbons are characteristically found in the far downfield region of the spectrum.[5][6]
Experimental Workflow: From Sample to Spectrum
This section details a robust protocol for acquiring high-quality NMR data. The choices made here are designed to minimize artifacts and ensure data integrity.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Protocol:
Sample Preparation:
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is selected for its excellent dissolving power for a wide range of organic molecules and its single, well-characterized residual solvent peak.[8][9]
Procedure: Accurately weigh 5-10 mg of the dried, newly synthesized methyl 2-cyano-2-methylpropanoate into a clean vial. Add approximately 0.6 mL of CDCl₃. To this solution, add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard.[8] Transfer the final solution into a 5 mm NMR tube.
Expert Tip: Rinsing the NMR tube with the deuterated solvent before preparing the sample can help minimize contamination from water or protonated solvents.[10]
Instrument Setup and Data Acquisition:
Rationale: Proper instrument setup, particularly locking onto the deuterium signal of the solvent and shimming the magnetic field, is essential for achieving high resolution and sharp peaks. The number of scans is increased for ¹³C NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[11]
Procedure: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize magnetic field homogeneity. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard acquisition parameters.
Data Processing:
Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. This involves Fourier transformation, phase correction to ensure all peaks are positive and symmetrical, and baseline correction for accurate integration.
Procedure: Apply an exponential window function and perform a Fourier Transform on the FID. Manually or automatically correct the phase of the spectrum. Apply a baseline correction algorithm. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, perform integration on all signals.
Data Validation: Comparing Prediction with Reality
This section provides a guide for interpreting the acquired data. We will use a set of hypothetical, yet realistic, experimental results to demonstrate the validation process.
Hypothetical Experimental Results:
Spectrum
Experimental Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
¹H NMR
1.62
Singlet
6.02 H
(a) -C(CH ₃)₂
3.75
Singlet
3.00 H
(b) -O-CH ₃
7.26
Singlet
-
Residual CHCl₃
¹³C NMR
25.4
-
-
(c) -C(C H₃)₂
40.1
-
-
(d) -C (CH₃)₂
52.8
-
-
(e) -O-C H₃
77.2
-
-
CDCl₃ Solvent
118.5
-
-
(f) -C ≡N
168.2
-
-
(g) -C =O
Analysis:
The experimental data shows excellent correlation with the predicted values.
¹H NMR: Two singlets are observed with an integration ratio of 2:1 (6H:3H), perfectly matching the six equivalent protons of the gem-dimethyl groups and the three protons of the methyl ester.
¹³C NMR: Five signals corresponding to the carbon skeleton of the molecule are observed, confirming the expected number of non-equivalent carbon environments. The chemical shifts align closely with those predicted for alkyl, quaternary, ester methyl, cyano, and carbonyl carbons.
While NMR is exceptionally powerful, relying on a single technique is not best practice. Corroborating data from orthogonal methods provides a higher degree of confidence.
Analytical Technique
Information Provided
Application to Methyl 2-Cyano-2-Methylpropanoate
Strengths
Limitations
NMR Spectroscopy
Detailed carbon-hydrogen framework, connectivity, and stereochemistry.
Confirms the presence of all proton and carbon environments and their connectivity.
Unparalleled structural detail.
Less sensitive than MS; requires relatively pure sample.
Mass Spectrometry (MS)
Precise molecular weight and fragmentation patterns.
Would confirm the molecular formula C₆H₉NO₂ (MW: 127.14 g/mol )[12] and show characteristic fragments.
Extremely high sensitivity; provides molecular formula.
Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Would show strong, characteristic absorptions for the C≡N stretch (~2250 cm⁻¹) and the C=O ester stretch (~1740 cm⁻¹).
Fast, simple, and excellent for functional group identification.
Provides no information on the overall molecular skeleton.
Elemental Analysis
Percentage composition of C, H, N.
Would confirm the empirical formula matches the expected %C, %H, and %N for C₆H₉NO₂.
Provides fundamental confirmation of elemental composition.
Requires high sample purity; does not distinguish between isomers.
Conclusion
The structural validation of a newly synthesized compound like methyl 2-cyano-2-methylpropanoate is a systematic process that begins with prediction and culminates in multi-faceted experimental confirmation. The expected ¹H and ¹³C NMR spectra are simple and highly characteristic, making NMR the primary tool for validation. By following a rigorous experimental protocol and comparing the acquired data against predicted values, a high degree of structural certainty can be achieved. Further confidence is established by incorporating data from orthogonal techniques such as Mass Spectrometry and IR Spectroscopy, each providing complementary pieces of the structural puzzle. This comprehensive, self-validating approach ensures the integrity of the material, which is essential for its use in subsequent scientific endeavors.
References
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide.
Zhang, et al. (2011). 2-Cyano-2-methylpropanamide. National Center for Biotechnology Information.
ChemBK. (2024). methyl 2-cyanoprop-2-enoate.
Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate.
PubChem. Methyl 2-isocyano-2-methylpropanoate.
PubChem. 2-Cyano-2-methylpropanoic acid.
University Handout. 13C NMR.
Santa Cruz Biotechnology. Methyl 2-cyano-2-methylpropanoate.
Benchchem. Technical Support Center: Synthesis of Methyl 2-cyano-2-phenylbutanoate.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
Sigma-Aldrich. NMR Solvents.
Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane.
Comparative toxicity of methyl 2-cyanopropanoate versus related nitrile compounds
As cyano-esters and aliphatic nitriles become increasingly prevalent as building blocks in pharmaceutical synthesis and material science, understanding their comparative safety profiles is critical. This guide provides a...
Author: BenchChem Technical Support Team. Date: April 2026
As cyano-esters and aliphatic nitriles become increasingly prevalent as building blocks in pharmaceutical synthesis and material science, understanding their comparative safety profiles is critical. This guide provides an objective, data-driven comparison of methyl 2-cyanopropanoate against related nitrile compounds, specifically focusing on the mechanistic drivers of their toxicity.
Mechanistic Causality of Nitrile Toxicity
The acute toxicity of most aliphatic nitriles is not caused by the parent molecule itself, but rather by its metabolic bioactivation[1]. When introduced into a biological system, nitriles undergo an
α
-carbon hydroxylation catalyzed by hepatic cytochrome P450 enzymes (primarily CYP2E1)[2].
This oxidation generates a highly unstable cyanohydrin intermediate that spontaneously decomposes into a carbonyl compound (an aldehyde or ketone) and free hydrogen cyanide (HCN) [3]. The released HCN binds irreversibly to cytochrome c oxidase in the mitochondria, halting oxidative phosphorylation and causing cellular asphyxiation[1].
The Structural Difference:
The rate of this toxic release is heavily dependent on the steric and electronic environment of the
α
-carbon.
Methyl cyanoacetate possesses an unsubstituted
α
-carbon (two available protons), making it highly susceptible to rapid CYP-mediated oxidation.
Methyl 2-cyanopropanoate features a methyl substitution at the
α
-carbon. This steric bulk hinders the approach of the CYP450 active site and reduces the number of available
α
-protons, thereby altering the kinetics of cyanohydrin formation and generally slowing the rate of acute cyanide release[3].
CYP450-mediated bioactivation of nitriles into toxic hydrogen cyanide and subsequent detoxification.
Quantitative Toxicity Comparison
The table below synthesizes the hazard profiles of methyl 2-cyanopropanoate and its structural analogs. While their acute oral LD50 values in rodent models appear similar, their kinetic potential for cyanide release dictates their true occupational hazard.
Compound
CAS Number
Oral LD50 (Rat)
GHS Classification
CYP-Mediated HCN Potential
Acetonitrile (Reference)
75-05-8
2460 mg/kg
Acute Tox. 4
Very High: Rapid bioactivation and severe systemic toxicity[1].
To accurately assess the toxicity of novel nitrile compounds during drug development, standard cytotoxicity assays (like HeLa cell viability) are insufficient because they lack the necessary metabolic enzymes. The following self-validating protocols are required to establish a true safety profile.
Protocol 1: In Vitro Hepatocyte Cyanide Release Assay
Causality Focus: Isolating CYP-dependent toxicity from inherent chemical cytotoxicity.
Cell Culture Preparation: Plate primary human hepatocytes in a 96-well format. Primary hepatocytes are strictly required as they maintain native CYP2E1 expression, unlike immortalized cell lines.
Self-Validating Control Implementation: Divide the plate into two cohorts. Pre-treat Cohort B with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor, for 1 hour.
Compound Dosing: Administer methyl 2-cyanopropanoate and methyl cyanoacetate at varying concentrations (10 µM to 1000 µM) to both cohorts.
Headspace Quantification: After 4 hours, quantify free HCN in the well headspace using a colorimetric König reaction microdiffusion assay.
Data Interpretation: If toxicity and HCN levels are high in Cohort A but completely rescued in Cohort B (the 1-ABT group), the toxicity is definitively proven to be driven by CYP-mediated bioactivation rather than off-target cytotoxicity.
Protocol 2: In Vivo Acute Oral Toxicity with Toxicokinetic Tracking (OECD TG 423)
Causality Focus: Tracking stable biomarkers to map the kinetics of toxicity.
Dosing Regimen: Administer the test compounds via oral gavage to Sprague-Dawley rats at starting doses dictated by OECD Guideline 423 (e.g., 300 mg/kg).
Biomarker Selection: Free HCN is rapidly metabolized in vivo and is highly volatile, making it a poor analytical target. Instead, we track thiocyanate , the stable end-product generated when the hepatic enzyme rhodanese detoxifies HCN using thiosulfate[1].
Toxicokinetic Sampling: Draw venous blood samples at 1, 4, 8, 12, and 24 hours post-dose. Isolate plasma and quantify thiocyanate concentrations using High-Performance Liquid Chromatography (HPLC).
Endpoint Analysis: Calculate the Area Under the Curve (AUC) for plasma thiocyanate. A slower rise in thiocyanate for methyl 2-cyanopropanoate compared to methyl cyanoacetate confirms that the
α
-methyl substitution successfully retards the rate of toxic bioactivation.
Self-validating experimental workflow for assessing CYP-dependent nitrile toxicity and safety.
Structural Implications for Drug Design
For researchers developing nitrile-containing Active Pharmaceutical Ingredients (APIs) or utilizing cyano-esters as synthetic intermediates, the comparative data yields a clear directive: steric hindrance at the
α
-carbon is a highly effective strategy for mitigating acute toxicity.
While both methyl cyanoacetate and methyl 2-cyanopropanoate carry GHS Category 4 acute toxicity warnings[5][6], the
α
-methyl group of methyl 2-cyanopropanoate significantly alters its metabolic fate. By slowing the rate of CYP2E1 docking and subsequent hydroxylation, the biological system's endogenous rhodanese enzymes are given sufficient time to clear the slowly released HCN, preventing fatal mitochondrial accumulation. When selecting building blocks for scale-up manufacturing, prioritizing
α
-substituted nitriles can drastically improve the safety profile of the chemical process.